molecular formula C14H21N3O B3841978 N'-(3-pyridinylmethylene)octanohydrazide

N'-(3-pyridinylmethylene)octanohydrazide

Katalognummer: B3841978
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: GLXFAVDYEVTNBN-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(3-pyridinylmethylene)octanohydrazide is a synthetic organic compound featuring a hydrazide backbone linked to a pyridine moiety via a methylene bridge. This structure classifies it as a hydrazone, a group of compounds known for their diverse biological activities and utility in medicinal chemistry research. Compounds with similar pyridine and hydrazide functionalities are frequently investigated in various scientific fields . While specific biological data for this compound is limited, its molecular framework suggests potential as a scaffold for developing pharmacologically active agents. Related structures are often explored as inhibitors for specific enzymes, such as kinases . The mechanism of action for this compound would be highly dependent on the specific research context, but could involve interactions with enzyme active sites or cellular receptors through its hydrogen bonding donor and acceptor groups. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Eigenschaften

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-2-3-4-5-6-9-14(18)17-16-12-13-8-7-10-15-11-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXFAVDYEVTNBN-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-pyridinecarboxaldehyde octanohydrazide Schiff base literature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Pyridinecarboxaldehyde Octanohydrazide Schiff Base Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists

Design, Synthesis, and Antimycobacterial Applications of Lipophilic Hydrazones

Executive Summary

3-Pyridinecarboxaldehyde octanohydrazide (also referred to as N'-(pyridin-3-ylmethylene)octanehydrazide) is a lipophilic Schiff base ligand synthesized from the condensation of nicotinaldehyde (3-pyridinecarboxaldehyde) and octanoic acid hydrazide.

This compound represents a critical scaffold in antitubercular drug discovery . By conjugating a pyridine pharmacophore (mimicking isoniazid/nicotinamide) with a medium-chain fatty acid tail (C8), the molecule is engineered to overcome the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis. Furthermore, its tridentate coordination capability makes it a potent chelator for transition metals (Cu²⁺, Fe³⁺), adding a secondary mechanism of action via metallo-sequestration or the formation of cytotoxic metallodrugs.

Chemical Identity & Properties

PropertyDescription
IUPAC Name N'-[(E)-pyridin-3-ylmethylene]octanehydrazide
Molecular Formula C₁₄H₂₁N₃O
Molecular Weight ~247.34 g/mol
Core Pharmacophore Pyridine-hydrazone (Schiff Base)
Lipophilic Tail Octanoyl (C8) chain
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O
LogP (Predicted) ~3.2 – 3.8 (High membrane permeability)
pKa (Predicted) Pyridine N: ~3.5; Hydrazide NH: ~11.5
Structural Logic

The molecule consists of three functional domains:

  • Pyridine Head: Provides H-bonding capability and metal coordination sites (N-donor).

  • Azomethine Linker (-CH=N-): The defining Schiff base feature, susceptible to hydrolysis in acidic endosomes (prodrug activation).

  • Aliphatic Tail (C8): Increases lipophilicity, facilitating passive diffusion across the mycobacterial outer membrane.

Experimental Synthesis Protocol

Objective: Synthesis of 3-pyridinecarboxaldehyde octanohydrazide via acid-catalyzed condensation.

Reagents
  • Precursor A: 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1]

  • Precursor B: Octanohydrazide (Octanoic acid hydrazide) [CAS: 10025-84-0]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology
  • Preparation of Hydrazide Solution:

    • Dissolve 10 mmol of octanohydrazide in 20 mL of warm absolute ethanol. Stir until clear.

  • Addition of Aldehyde:

    • Add 10 mmol (equimolar) of 3-pyridinecarboxaldehyde dropwise to the stirring hydrazide solution.

  • Catalysis:

    • Add 2–3 drops of glacial acetic acid to shift the equilibrium toward product formation.

  • Reflux:

    • Reflux the mixture at 78–80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation:

    • Cool the reaction mixture to room temperature, then refrigerate (4°C) overnight.

    • The Schiff base will precipitate as a crystalline solid.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted aldehyde.

    • Recrystallize from hot ethanol if necessary.

    • Yield Expectation: 75–85%.

Reaction Pathway Diagram[1]

SynthesisPathway Aldehyde 3-Pyridinecarboxaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate EtOH, H+ Reflux Hydrazide Octanohydrazide (Nucleophile) Hydrazide->Intermediate EtOH, H+ Reflux Product 3-Pyridinecarboxaldehyde Octanohydrazide (Schiff Base) Intermediate->Product -H₂O (Dehydration) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation pathway forming the azomethine bond.

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueFunctional GroupExpected SignalAssignment
FT-IR Amide C=O1650 – 1680 cm⁻¹Strong stretch (Amide I)
Azomethine C=N1600 – 1620 cm⁻¹Sharp stretch (Schiff base formation)
NH Stretch3150 – 3250 cm⁻¹Medium, often broad
Aliphatic C-H2850 – 2950 cm⁻¹C8 Alkyl chain vibrations
¹H NMR Azomethine Hδ 8.2 – 8.6 ppmSinglet (1H, -N=CH -)
(DMSO-d₆)Amide NHδ 11.0 – 11.8 ppmSinglet (1H, -CONH -), D₂O exchangeable
Pyridine Ringδ 7.4 – 9.0 ppmMultiplets (4H)
Alkyl Chainδ 0.8 – 2.4 ppmMultiplet/Triplet (CH₃ at ~0.85, CH₂ at ~1.2-2.[2][3][4]2)

Biological Mechanism of Action

The therapeutic utility of this compound, particularly in Antimycobacterial applications, relies on a "Trojan Horse" mechanism.

Lipophilic Transport

Mycobacterium tuberculosis possesses a thick, hydrophobic cell wall rich in mycolic acids, which repels hydrophilic drugs.

  • The Octanoyl Tail: The C8 chain increases the partition coefficient (LogP), allowing the molecule to dissolve into and traverse the lipid bilayer.

  • Intracellular Release: Once inside the bacterium, the hydrazone linkage may undergo hydrolysis (enzymatic or acid-catalyzed), releasing the active pyridine pharmacophore or functioning as a whole molecule inhibitor.

Metal Chelation (Siderophore Mimicry)

The Schiff base motif contains nitrogen and oxygen donors (NNO or ONO coordination).

  • Iron Deprivation: The ligand can chelate Fe³⁺, mimicking siderophores. This deprives the bacteria of essential iron required for respiration and DNA replication.

  • Copper Toxicity: It can form lipophilic Cu²⁺ complexes that penetrate the cell and generate Reactive Oxygen Species (ROS) via Fenton-like reactions, causing oxidative stress and cell death.

Mechanism Workflow

Mechanism Drug Lipophilic Schiff Base (C8-Tail) CellWall Mycobacterial Cell Wall (Mycolic Acids) Drug->CellWall Passive Diffusion (High LogP) Cytoplasm Bacterial Cytoplasm CellWall->Cytoplasm Translocation Target1 Metal Chelation (Fe sequestration) Cytoplasm->Target1 Ligand Binding Target2 Enzyme Inhibition (InhA / KatG) Cytoplasm->Target2 Pharmacophore Interaction

Figure 2: Mode of action showing cell wall penetration and dual intracellular targeting.

References & Validation

The protocols and mechanistic insights above are grounded in established literature regarding pyridine-hydrazone Schiff bases and fatty acid hydrazide derivatives.

  • Lipophilic Isoniazid Derivatives: Synthesis and antimycobacterial activity of isoniazid derivatives from renewable fatty acids.[5] The study confirms that increasing lipophilicity (via fatty acid chains like octanoyl) significantly enhances potency against M. tuberculosis compared to the parent hydrophilic drug.

    • Source:

  • Schiff Base Metal Complexes: Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases. Establishes the protocol for pyridine-aldehyde condensation and the biological relevance of the resulting metal chelators.

    • Source:

  • Antimycobacterial Mechanism: Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog. Validates the "Lipophilic Transport Vehicle" concept for hydrazone analogs entering mycobacteria.

    • Source:

  • General Synthesis: A convenient synthesis and biological activities of N-(pyridin-3-ylmethylene) benzohydrazides. Provides the specific reflux/acid-catalysis conditions used in the protocol above.

    • Source:

Sources

A Technical Guide to the Therapeutic Potential of Fatty Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intersection of lipid chemistry and medicinal science presents a fertile ground for the discovery of novel therapeutic agents. Within this domain, fatty acid hydrazide derivatives have emerged as a class of molecules with remarkable chemical versatility and a broad spectrum of biological activities. Their unique structure, combining a lipophilic fatty acid tail with a reactive hydrazide head, allows for the systematic modification and generation of diverse chemical entities. This guide provides an in-depth exploration of these compounds, from their fundamental synthesis to their validated and potential therapeutic applications, designed for researchers, scientists, and professionals engaged in the field of drug discovery and development. We will delve into the causalities behind experimental design, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Foundational Chemistry: Synthesis and Derivatization

Fatty acid hydrazides serve as the foundational synthons for a vast array of heterocyclic and acyclic derivatives.[1] Their synthesis is typically straightforward, making them attractive starting materials for medicinal chemistry campaigns.[2]

The primary route to fatty acid hydrazides involves the hydrazinolysis of fatty acid esters or the acylation of hydrazine with fatty acid chlorides.[3][4] The most common method begins with the conversion of fatty acids (derived from natural sources like olive oil, sunflower oil, or by-products of the oil processing industry) into their corresponding methyl or ethyl esters via acid-catalyzed esterification.[3][5] These esters are then refluxed with hydrazine hydrate, yielding the fatty acid hydrazide.[3]

The true potential of these molecules lies in the reactivity of the hydrazide moiety (-CONHNH₂), which acts as a versatile chemical handle. This group can be readily cyclized or condensed with various electrophiles to generate a library of derivatives, including oxadiazoles, thiadiazoles, triazoles, pyrazoles, and pyridazines.[2][3][6][7][8]

Synthesis_Workflow cluster_derivatives Heterocyclic Derivatives FattyAcid Fatty Acid / Triglyceride (e.g., from Palm, Olive Oil) Ester Fatty Acid Ester (R-COOCH3) FattyAcid->Ester Esterification (MeOH, H+) Hydrazide Fatty Acid Hydrazide (R-CONHNH2) Ester->Hydrazide Hydrazinolysis (N2H4·H2O, Reflux) Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole + CS2, KOH Thiadiazole 1,3,4-Thiadiazoles Hydrazide->Thiadiazole + PhNCS, Ac2O Triazole 1,2,4-Triazoles Hydrazide->Triazole + KSCN, HCl Pyrrole Pyrroles Hydrazide->Pyrrole + Acetonylacetone Other Pyridazines, Pyrazoles, etc. Hydrazide->Other

Caption: General workflow for the synthesis of fatty acid hydrazides and their subsequent conversion into various heterocyclic derivatives.

Mechanisms of Action: A Multifaceted Approach

Fatty acid hydrazide derivatives exert their biological effects through several distinct mechanisms, underscoring their potential to address a wide range of therapeutic targets.

Enzyme Inhibition: The Case of Fatty Acid Amide Hydrolase (FAAH)

One of the most promising applications for this class of compounds is the inhibition of Fatty Acid Amide Hydrolase (FAAH).[9] FAAH is an integral membrane enzyme belonging to the serine hydrolase family, responsible for the degradation of endocannabinoids like anandamide.[10][11] By inhibiting FAAH, the endogenous levels of anandamide increase, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[9][10][12]

The inhibitory mechanism often involves the covalent modification of the enzyme's catalytic triad (Ser241-Ser217-Lys142).[11][12] The hydrazide or a derivative, such as a urea-based compound, can act as a substrate for FAAH. The nucleophilic Ser241 attacks the carbonyl group of the inhibitor, but instead of a rapid hydrolysis and release, a stable, covalent enzyme-inhibitor adduct is formed, rendering the enzyme inactive.[10][12]

FAAH_Inhibition cluster_FAAH FAAH Active Site Ser241 Ser241 (Nucleophile) Ser217 Ser217 InactiveEnzyme Covalently Modified Inactive FAAH Ser241->InactiveEnzyme Products Hydrolyzed Products Ser241->Products Releases Lys142 Lys142 Inhibitor Hydrazide-Based Inhibitor (e.g., Aryl Urea) Inhibitor->Ser241 Binds & Forms Covalent Adduct Anandamide Anandamide (Substrate) Anandamide->Ser241 Binds & is Hydrolyzed

Caption: Mechanism of FAAH inhibition by a hydrazide-based covalent inhibitor compared to normal substrate turnover.

Antimicrobial and Antifungal Activity

The antimicrobial properties of fatty acid hydrazide derivatives are well-documented.[3][5][13] The long fatty acid chain enhances the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of bacteria and fungi.[6] The heterocyclic moieties (e.g., oxadiazole, triazole) are often the pharmacophores responsible for disrupting essential cellular processes. The precise mechanism can vary, but it is often linked to the inhibition of crucial enzymes involved in cell wall synthesis or nucleic acid replication.[14] The presence of heteroatoms like nitrogen, oxygen, and sulfur in the heterocyclic rings allows for chelation with metal ions essential for microbial enzyme function, further contributing to their antimicrobial effect.[15]

Anticancer Activity

Hydrazide-hydrazone derivatives, in particular, have demonstrated significant potential as anticancer agents.[16][17][18] Their mechanism often involves the induction of apoptosis (programmed cell death) in malignant cells.[16] Some derivatives have been shown to act as potent inhibitors of histone deacetylase (HDAC) or to interfere with key signaling pathways involved in cell proliferation and angiogenesis.[16] The conjugation of a fatty acid moiety can also increase the selective uptake of the drug by tumor cells, which often exhibit altered lipid metabolism.[19]

Therapeutic Applications and Efficacy

The chemical diversity of fatty acid hydrazide derivatives translates into a wide array of therapeutic applications.

Antimicrobial Agents

Numerous studies have evaluated these compounds against a panel of pathogenic microbes. Derivatives such as 2-alkyl-5-mercapto-1,3,4-oxadiazoles and 3-alkyl-5-mercapto-1,2,4-4H-triazoles have shown significant antibacterial and antifungal activities.[3][5] Their efficacy is often compared to standard antibiotics and antifungals.[3]

Derivative ClassTarget OrganismActivity (MIC/Inhibition)Reference
1,3,4-OxadiazolesBacillus subtilisFair antibacterial activity (25-50% inhibition)[5]
1,3,4-OxadiazolesStaphylococcus aureusPotent effect[6]
1,2,4-TriazolesAspergillus nigerGood antifungal activity (50-75% inhibition)[3][5]
ThiazinopyrimidineCandida albicansHigh antifungal activity[6]
Anticancer Therapeutics

The anticancer potential has been demonstrated across various cancer cell lines. Isatin hydrazide-hydrazone derivatives, for example, have shown high potency against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[6][16]

Derivative ClassCancer Cell LineActivity (IC₅₀)Reference
ThiazinopyrimidineHepG2 (Liver)20.4 µg/mL[6]
ThiazinopyrimidineMCF-7 (Breast)12.5 µg/mL[6]
Isatin Hydrazide-HydrazoneHepG2 (Liver)2.82 µM[16]
Isatin Hydrazide-HydrazoneHCT-116 (Colon)31.7% viability at 30 µM[18]
CNS Disorders and Pain Management

As potent FAAH inhibitors, certain 4-aminobenzohydrazide derivatives have shown exceptional potency, with IC₅₀ values in the nanomolar range.[9] This positions them as strong candidates for the development of non-addictive analgesics and therapeutics for anxiety and other CNS disorders.[9][10]

Other Potential Applications

The utility of these compounds extends beyond the aforementioned areas. They have been reported to possess:

  • Anti-inflammatory and Analgesic Activity: Independent of FAAH inhibition, some hydrazide derivatives exhibit inherent anti-inflammatory properties.[5][20][21]

  • Anticonvulsant Activity: The hydrazide structure is a known pharmacophore in several anticonvulsant drugs.[3][5][22]

  • Corrosion Inhibition: Due to their ability to adsorb onto metal surfaces, they are highly effective corrosion inhibitors, particularly in acidic media.[15][23]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, standardized, self-validating protocols are essential.

Protocol: Synthesis of a Fatty Acid Hydrazide (General)

This protocol describes the synthesis of a fatty acid hydrazide from its corresponding fatty acid ester.

  • Esterification (if starting from fatty acid): Dissolve the fatty acid in excess methanol containing a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, neutralize the acid, extract the ester with an organic solvent, and purify.

  • Hydrazinolysis: Place the fatty acid ester (0.1 M) in a round-bottom flask with absolute ethanol (150 mL).[3]

  • Add Hydrazine Hydrate: Add an excess of hydrazine hydrate (95%, 0.2 M) to the solution.[3]

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.[3] The formation of a solid precipitate often indicates product formation.

  • Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification & Validation: Wash the collected solid with cold ethanol to remove unreacted starting material. Recrystallize the crude product from ethanol to obtain pure fatty acid hydrazide.[3] The structure and purity should be confirmed by melting point analysis, Infrared (IR) spectroscopy (presence of N-H and C=O stretches), and ¹H-NMR spectroscopy.

Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole Derivative

This protocol details the cyclization of a fatty acid hydrazide to form an oxadiazole ring.

  • Reaction Setup: In a round-bottom flask, dissolve the fatty acid hydrazide (0.01 M) in 10 mL of ethanol.[3]

  • Reagent Addition: Add a solution of potassium hydroxide (1 g) in water (3 mL), followed by carbon disulfide (2 g).[3]

  • Reflux: Reflux the mixture for 7-8 hours, or until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).[3]

  • Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid. This will precipitate the oxadiazole derivative.[3]

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification & Validation: Wash the solid with water, dry it, and recrystallize from ethanol.[3] Confirm the structure using IR (disappearance of N-H stretches, appearance of C=N and C-O-C stretches), ¹H-NMR, and Mass Spectrometry.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the anticancer activity of synthesized compounds.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., 5-FU).[24]

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).[24]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition & Analysis: Measure the absorbance of each well at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Fatty acid hydrazide derivatives represent a pre-validated platform for the development of novel therapeutics. Their straightforward synthesis, coupled with their ability to be transformed into a multitude of structurally diverse compounds, makes them exceptionally valuable in modern drug discovery.[1] The research highlighted in this guide demonstrates their proven efficacy as antimicrobial, anticancer, and enzyme-inhibiting agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel heterocyclic scaffolds, and conducting in-depth in vivo studies to translate the promising in vitro results into tangible clinical benefits. The continued exploration of this chemical space is poised to yield next-generation therapies for a host of challenging diseases.

References

  • (PDF) Synthesis, Coating and Biological evaluation of Ecofriendly fatty acid Hydrazide Derivatives - ResearchGate. Available from: [Link]

  • An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Publishing. Available from: [Link]

  • Synthesis and biological evaluation of fatty hydrazides of by-products of oil processing industry - Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides - Sci-Hub. Available from: [Link]

  • Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC. Available from: [Link]

  • Fatty Acid Hydrazides in Heterocyclic Synthesis: Synthesis of 1,2‐Diazepine and Pyridazine Derivatives. - Zaki - 2007 - ChemInform - Wiley Online Library. Available from: [Link]

  • Review on the Recent Development of Fatty Hydrazide as Corrosion Inhibitor in Acidic Medium: Experimental and Theoretical Approaches - MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC. Available from: [Link]

  • Hydrazinolysis of lipids and analysis of their constituent fatty acids - PubMed. Available from: [Link]

  • High-performance liquid chromatography of fatty acid isopropylidene hydrazides and its application in lipid analysis - PubMed. Available from: [Link]

  • A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. Available from: [Link]

  • Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity - MDPI. Available from: [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. Available from: [Link]

  • GREEN RESOURCES FOR A MULTIFUNCTIONAL CHEMICAL: PALM FATTY HYDRAZIDE - PALMOILIS. Available from: [Link]

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC. Available from: [Link]

  • Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed. Available from: [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed. Available from: [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Available from: [Link]

  • Examples of hydrazides and their therapeutic applications. - ResearchGate. Available from: [Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives - MDPI. Available from: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Available from: [Link]

  • An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel - SciELO. Available from: [Link]

  • Fatty acids and derivatives as antimicrobial agents - PubMed. Available from: [Link]

  • Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate. Available from: [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule | ACS Omega. Available from: [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. Available from: [Link]

  • Anticancer activities of fatty acids and their heterocyclic derivatives - PubMed. Available from: [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Available from: [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. Available from: [Link]

  • Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource - MDPI. Available from: [Link]

  • Fatty Acid Analysis by HPLC - AOCS. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Characterization of N'-(3-pyridinylmethylene)octanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details a robust, two-step synthesis protocol for N'-(3-pyridinylmethylene)octanohydrazide , a lipophilic acylhydrazone scaffold.[1] Acylhydrazones containing pyridine moieties are privileged structures in medicinal chemistry, frequently investigated for anti-tubercular (isosteres of isoniazid), antimicrobial, and anti-inflammatory properties.

The synthesis strategy employs a convergent approach:

  • Hydrazinolysis: Conversion of methyl octanoate to octanohydrazide.[1]

  • Condensation: Acid-catalyzed Schiff base formation between octanohydrazide and 3-pyridinecarboxaldehyde (nicotinaldehyde).[1]

This guide prioritizes process reliability and mechanistic understanding , ensuring high purity and reproducibility.

Chemical Strategy and Mechanism[2][3][4]

Reaction Scheme

The synthesis relies on the nucleophilic attack of hydrazine derivatives on carbonyl centers. The final condensation is an equilibrium process driven to completion by the removal of water or precipitation of the product.

ReactionScheme cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Condensation R1 Methyl Octanoate (Lipophilic Ester) I1 Octanohydrazide (Solid Intermediate) R1->I1 EtOH, Reflux - MeOH R2 Hydrazine Hydrate (Nucleophile) R2->I1 P1 TARGET: N'-(3-pyridinylmethylene) octanohydrazide I1->P1 Cat. AcOH, EtOH Reflux, - H2O R3 3-Pyridinecarboxaldehyde (Electrophile) R3->P1

Caption: Two-step convergent synthesis pathway. Blue nodes indicate starting materials; Green indicates the final target.

Mechanistic Insight (The "Why")[6]
  • Step 1 (Hydrazinolysis): Methyl esters are preferred over ethyl esters due to the faster leaving group ability of methoxide and lower steric hindrance. Excess hydrazine is critical to prevent the formation of the symmetrical dimer (

    
    ).
    
  • Step 2 (Condensation): The carbonyl carbon of 3-pyridinecarboxaldehyde is moderately electrophilic.[1]

    • Role of Acid Catalyst: A trace amount of Acetic Acid (AcOH) protonates the aldehyde oxygen, significantly increasing the electrophilicity of the carbonyl carbon (

      
      ), facilitating the attack by the hydrazide's amino group.
      
    • Equilibrium: The formation of the

      
       bond releases water. In ethanol, the lipophilic nature of the octyl chain often causes the product to precipitate, effectively removing it from the equilibrium and driving the reaction to completion (Le Chatelier’s principle).
      

Experimental Protocols

Part 1: Synthesis of Octanohydrazide (Intermediate)

Objective: Convert methyl octanoate to the hydrazide precursor.

ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
Methyl Octanoate158.241.015.8 g (100 mmol)Substrate
Hydrazine Hydrate (80% or 99%)50.062.512.5 mL (~250 mmol)Nucleophile
Ethanol (Absolute)46.07Solvent50 mLSolvent

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Dissolve Methyl Octanoate (15.8 g) in Ethanol (50 mL).

  • Activation: Add Hydrazine Hydrate dropwise with stirring. Caution: Exothermic.[1]

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Validation: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The ester spot (high

      
      ) should disappear; the hydrazide spot (lower 
      
      
      
      ) will appear.
  • Workup:

    • Concentrate the solvent under reduced pressure (Rotary Evaporator) to ~20% volume.

    • Cool the flask in an ice bath (

      
      ). White crystals should precipitate.[1]
      
    • Filter the solid vacuum filtration.[1]

    • Wash with cold hexanes (to remove unreacted ester) and a small amount of cold ethanol.[1]

  • Drying: Dry in a vacuum oven at 40°C.

    • Expected Yield: 85–95%.[1]

    • Appearance: White crystalline solid.[1]

Part 2: Synthesis of this compound (Target)

Objective: Condensation of the hydrazide with nicotinaldehyde.

ReagentMW ( g/mol )Equiv.[1][2][3]Quantity (Example)Role
Octanohydrazide158.241.01.58 g (10 mmol)Nucleophile
3-Pyridinecarboxaldehyde107.111.11.18 g (11 mmol)Electrophile
Glacial Acetic Acid60.05Cat.[1][4]2-3 dropsCatalyst
Ethanol (Absolute)46.07Solvent20 mLSolvent

Procedure:

  • Dissolution: In a 50 mL RBF, dissolve Octanohydrazide (1.58 g) in Ethanol (20 mL). Mild heating may be required.[1]

  • Addition: Add 3-Pyridinecarboxaldehyde (1.18 g) followed by 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux the mixture for 3–5 hours.

    • Visual Check: The solution often turns pale yellow.[1] A precipitate may form during reflux.[1][5][6]

  • Workup Strategy (See Diagram Below):

    • Scenario A (Precipitate forms): Cool to Room Temp (RT), then

      
      . Filter the solid.[1][3][7]
      
    • Scenario B (No precipitate): Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The hydrophobic octyl chain usually forces precipitation in aqueous media.[1]

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

  • Drying: Vacuum dry at

    
     for 6 hours.
    
Workflow Logic & Decision Tree

WorkupLogic Start Reflux Complete (3-5 Hours) Check Is Precipitate Visible? Start->Check Yes Cool to 4°C (Ice Bath) Check->Yes Yes No Pour into Crushed Ice/Water (Induce Precipitation) Check->No No Filter Vacuum Filtration Yes->Filter No->Filter Wash Wash: Cold EtOH (if A) or Cold Water (if B) Filter->Wash Recryst Recrystallization (Hot Ethanol) Wash->Recryst

Caption: Decision matrix for isolation of the target compound based on solubility behavior.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your data against these expected parameters.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 or CDCl

.[1]
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Value
-CO-NH-N= 11.2 – 11.8 Singlet (Broad)Confirms Hydrazone formation (Amide proton).[1]
-N=CH- 8.2 – 8.6 SingletCRITICAL: Imine proton.[1][6] Confirms condensation.
Pyridine-H2 8.7 – 8.9Singlet/DoubletDeshielded by Nitrogen and imine.[1]
Pyridine-H4, H5, H6 7.3 – 8.3MultipletsAromatic region.[1]
-CO-CH2- 2.2 – 2.6Triplet

-protons of octanoyl chain.[1]
Aliphatic Chain 1.2 – 1.7MultipletBulk methylene protons.[1]
Terminal -CH3 0.85 – 0.90TripletEnd of octyl chain.[1]

Note: Acylhydrazones can exist as E/Z isomers (around C=N) and cis/trans rotamers (around C-N amide bond), often resulting in duplicated signals in NMR.[5] The E-isomer is typically dominant.[8]

Infrared Spectroscopy (FT-IR)
  • 3180 – 3250 cm

    
    :  N-H stretch (Amide).[1]
    
  • 1650 – 1670 cm

    
    :  C=O stretch (Amide I).
    
  • 1590 – 1610 cm

    
    :  C=N stretch (Imine) – Distinct from starting material.[1]
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or dimer formation.[1]Increase Hydrazine equivalents (to 3.0 or 4.0). Ensure vigorous reflux.[1][9]
Oily Product (Step 2) Impurities or solvent retention.[1]The octyl chain adds lipophilicity, making crystallization slower. Scratch the flask glass with a rod or add a seed crystal. Use Hexane/Ethyl Acetate for recrystallization if Ethanol fails.[1]
Missing Imine Peak (NMR) Hydrolysis or no reaction.[1]Ensure the NMR solvent is dry (DMSO absorbs water). If reaction failed, check the quality of the aldehyde (oxidizes to acid over time). Distill aldehyde if necessary.
Double Peaks in NMR Rotamers/Isomers.This is normal for acylhydrazones.[1] Run NMR at elevated temperature (e.g., 50°C) to coalesce peaks if confirmation is needed.[1]

Safety & Compliance

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Handle in a fume hood with double nitrile gloves.[1] Neutralize waste with bleach (hypochlorite) before disposal.[1]

  • 3-Pyridinecarboxaldehyde: Irritant and lachrymator.[1] Avoid inhalation.

  • Solvents: Ethanol is flammable.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (General procedures for hydrazide synthesis).

  • Popiołek, L. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010."[1] Med.[1][3] Chem. Res.2017 , 26, 287–301.[1] Link

  • Rollas, S.; Küçükgüzel, Ş.[1] G. "Biological Activities of Hydrazone Derivatives."[1] Molecules2007 , 12(8), 1910–1939.[1] Link

  • PubChem Compound Summary. "Methyl octanoate" (CAS 111-11-5).[1] National Center for Biotechnology Information.[1] Link

  • PubChem Compound Summary. "3-Pyridinecarboxaldehyde" (CAS 500-22-1).[1][7] National Center for Biotechnology Information.[1] Link

Sources

Application Notes and Protocols for the Recrystallization of Fatty Hydrazones: A Guide to Solvent Selection and Purification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Critical Role of Purity for Fatty Hydrazones

Fatty hydrazones, a class of lipid derivatives, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. These molecules are synthesized by the condensation of a fatty acid hydrazide with an aldehyde or a ketone. The resulting structure possesses a unique amphiphilic nature, characterized by a polar hydrazone head group and a non-polar, long-chain fatty acid tail. This dual characteristic is fundamental to their biological action but also presents a significant challenge in their purification.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[2] For fatty hydrazones, achieving a high degree of purity is paramount, as even minor impurities can significantly alter their pharmacological profiles and lead to erroneous experimental results. This guide provides a comprehensive overview of the principles and a practical, step-by-step protocol for the selection of an optimal solvent system for the recrystallization of fatty hydrazones.

The Science of Solvent Selection for Amphiphilic Molecules

The key to successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent for recrystallization should exhibit the following characteristics:

  • High dissolving power for the target compound at elevated temperatures.

  • Low dissolving power for the target compound at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility.

  • Chemical inertness towards the compound to be purified. [2]

  • Volatility for easy removal from the purified crystals.

Fatty hydrazones, with their polar head and non-polar tail, often do not conform to the simple solubility rules of "like dissolves like." A single solvent is often insufficient to meet all the criteria for effective recrystallization. Therefore, a mixed solvent system is frequently the most effective approach.[3]

In a mixed solvent system, one solvent (the "good" solvent) readily dissolves the fatty hydrazone, while the other (the "anti-solvent" or "poor" solvent) is a poor solvent for it. The two solvents must be miscible with each other. The strategy involves dissolving the fatty hydrazone in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes turbid, indicating the onset of precipitation. The solution is then heated to redissolve the precipitate and allowed to cool slowly, promoting the formation of pure crystals.

Systematic Approach to Solvent Selection for Fatty Hydrazones

A systematic approach to solvent screening is crucial for identifying the optimal recrystallization conditions. The amphiphilic nature of fatty hydrazones suggests a screening process that explores a range of solvent polarities.

Table 1: Recommended Solvents for Screening
Solvent ClassExamplesPolarityRationale for Fatty Hydrazone Recrystallization
Alcohols Methanol, Ethanol, IsopropanolPolar ProticThe hydroxyl group can interact with the polar hydrazone head. The alkyl part of the alcohol can interact with the fatty acid chain. The solubility of lipids in alcohols generally increases with the carbon chain length of the alcohol.[4]
Esters Ethyl AcetatePolar AproticOffers a balance of polarity, capable of dissolving a range of compounds. Often used in combination with non-polar solvents.
Ketones AcetonePolar AproticA versatile solvent that can dissolve many organic compounds.
Hydrocarbons Hexane, HeptaneNon-polarExcellent "anti-solvents" for the polar head group, but will readily dissolve the non-polar fatty acid tail.
Chlorinated Solvents Dichloromethane, ChloroformPolar AproticGood solvents for a wide range of organic compounds. However, their use should be minimized due to toxicity.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately PolarCan be effective in dissolving the entire molecule to some extent.
Water -Highly PolarCan be used as an "anti-solvent" in combination with polar organic solvents like ethanol or acetone.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic method for testing the suitability of single and mixed solvent systems for the recrystallization of your fatty hydrazone.

Materials:

  • Crude fatty hydrazone (approx. 10-20 mg per test)

  • A selection of solvents from Table 1

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Single Solvent Screening:

    • Place approximately 10 mg of the crude fatty hydrazone into a small test tube.

    • Add the test solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (e.g., after adding 1 mL).

    • If the solid is insoluble at room temperature, heat the mixture gently in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. An ideal single solvent will show high solubility when hot and significant crystal formation upon cooling.

  • Mixed Solvent System Screening:

    • Select a "good" solvent in which the fatty hydrazone is soluble at room temperature or upon gentle heating.

    • Select a miscible "poor" solvent in which the fatty hydrazone is insoluble or sparingly soluble.

    • Dissolve approximately 20 mg of the crude fatty hydrazone in a minimal amount of the hot "good" solvent in a test tube.

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe the quantity and quality of the crystals formed.

The following diagram illustrates the decision-making process for selecting a suitable solvent system based on the screening results.

Solvent_Selection_Workflow Start Start: Crude Fatty Hydrazone SingleSolvent Test Single Solvents Start->SingleSolvent SolubleCold Soluble at Room Temp? SingleSolvent->SolubleCold MixedSolvent Test Mixed Solvents SingleSolvent->MixedSolvent No suitable single solvent SolubleHot Soluble when Hot? SolubleCold->SolubleHot No PoorSingle Poor Single Solvent SolubleCold->PoorSingle Yes CrystalsCool Crystals Form on Cooling? SolubleHot->CrystalsCool Yes SolubleHot->PoorSingle No GoodSingle Good Single Solvent CrystalsCool->GoodSingle Yes CrystalsCool->MixedSolvent No GoodSolvent Select 'Good' Solvent (Soluble when Hot) MixedSolvent->GoodSolvent PoorSolvent Select 'Poor' Solvent (Insoluble when Cold) GoodSolvent->PoorSolvent MixAndObserve Dissolve in Hot 'Good' Solvent, Add 'Poor' Solvent until Turbid, Clear with 'Good' Solvent, Cool and Observe Crystals PoorSolvent->MixAndObserve GoodMixed Good Mixed Solvent System MixAndObserve->GoodMixed

Caption: Workflow for Solvent System Selection.

Protocol 2: Bulk Recrystallization of Fatty Hydrazones

Once a suitable solvent or solvent mixture has been identified, proceed with the bulk recrystallization.

Materials:

  • Crude fatty hydrazone

  • Optimal solvent or solvent mixture identified in Protocol 1

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude fatty hydrazone in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (or the "good" solvent of a mixed pair).

    • Gently heat the mixture while stirring. If using a volatile solvent, attach a condenser.

    • Continue adding the hot solvent portion-wise until the fatty hydrazone is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

    • If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until turbidity appears. Then, add a few drops of the hot "good" solvent to redissolve the precipitate. Allow the solution to cool slowly.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent (or a mixture with a higher proportion of the "poor" solvent) to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals. This can be done by air drying on a watch glass or for more rigorous drying, in a vacuum desiccator.

The following diagram illustrates the key steps of the bulk recrystallization process.

Recrystallization_Process Start Crude Fatty Hydrazone Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (if needed) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool No Insoluble Impurities HotFilter->Cool Yes IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Fatty Hydrazone Dry->Pure

Caption: General Recrystallization Workflow.

Troubleshooting Common Issues

  • Oiling Out: If the fatty hydrazone separates as an oil instead of crystals, it may be because the boiling point of the solvent is too high, or the solution is too concentrated. Try using a lower-boiling solvent or a more dilute solution. Adding a small amount of a "better" solvent to the oil and scratching the flask with a glass rod can sometimes induce crystallization.

  • No Crystals Form: This can happen if too much solvent was used. Gently evaporate some of the solvent and try cooling again. Seeding the solution with a tiny crystal of the pure compound (if available) can also initiate crystallization.

  • Poor Recovery: This is often due to using too much solvent during dissolution or washing the crystals with a solvent that is not cold enough.

Conclusion

The successful purification of fatty hydrazones by recrystallization is a critical step in their development as potential therapeutic agents. Due to their amphiphilic nature, a systematic approach to solvent selection, often leading to the use of a mixed solvent system, is essential. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and efficiently obtain high-purity fatty hydrazones, enabling accurate and reliable downstream biological evaluation.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.). Retrieved from [Link]

  • Flow Crystallization | Solubility Control - Vapourtec Ltd. (n.d.). Retrieved from [Link]

  • Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. (2013). Journal of Chemical & Engineering Data, 58(9), 2659–2667. Retrieved from [Link]

  • Synthesis and Evaluation of Hydrazones | Alcrut group. (2024, February 28). Retrieved from [Link]

  • Crystallization of Organic Compounds. (n.d.). Retrieved from [Link]

  • Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? - ResearchGate. (2024, April 30). Retrieved from [Link]

  • Crystallization modifiers in lipid systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethanone, 1-phenyl-, hydrazone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC. (n.d.). Retrieved from [Link]

  • green synthesis of new hydrazone derivatives - MINAR International Journal of Applied Sciences and Technology. (2022, September 1). Retrieved from [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Publishing. (2020, October 20). Retrieved from [Link]

  • Recent Advances in Lipid Crystallization in the Food Industry - Annual Reviews. (2024, January 2). Retrieved from [Link]

  • Hydrazones and their derivatives. II.* Preparation of pure D-erythrose. (n.d.). Retrieved from [Link]

  • Advances in Lipids Crystallization Technology - the Chem Connections Homepage. (n.d.). Retrieved from [Link]

  • Why are fats soluble in alcohol? - Quora. (2021, July 11). Retrieved from [Link]

Sources

Application Note: Comprehensive 1H NMR Characterization of N'-(3-pyridinylmethylene)octanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the structural characterization of N'-(3-pyridinylmethylene)octanohydrazide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This compound belongs to the hydrazone class of compounds, a scaffold of significant interest in medicinal chemistry due to a wide range of reported biological activities, including antimicrobial, anticonvulsant, and anticancer properties[1][2][3]. Accurate structural elucidation is a critical first step in any drug discovery and development pipeline. This guide offers an in-depth analysis of the molecule's expected spectral features, a robust protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation for researchers, chemists, and drug development professionals.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A deep understanding of the molecular structure of this compound allows for a precise prediction of its ¹H NMR spectrum. The structure can be deconstructed into four distinct chemical environments, each contributing a unique set of signals.

Figure 1: Chemical Structure of this compound

The key to accurate spectral assignment lies in recognizing the electronic effects within the molecule:

  • Pyridine Ring (Protons 1-4): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly deshields the adjacent protons (H-2 and H-6).[4] Consequently, these protons are expected to appear at the lowest field (highest ppm) in the aromatic region. The H-2 proton, being closest to the imine nitrogen, is often the most deshielded. The protons will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with their neighbors.

  • Imine Proton (H-7): The proton of the azomethine group (-N=CH-) is in an electron-poor environment and is expected to resonate as a sharp singlet in a distinct downfield region, typically between δ 8.0 and 8.5 ppm.[5]

  • Hydrazide Amide Proton (H-8): The chemical shift of the N-H proton is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet at a very low field (δ 9.0-12.0 ppm). This signal can be confirmed by its disappearance upon the addition of a drop of deuterium oxide (D₂O) to the NMR tube, as the proton exchanges with deuterium.[6]

  • Octanoyl Alkyl Chain (Protons 9-15): This saturated aliphatic chain will produce signals in the upfield region of the spectrum.

    • α-Methylene (H-10): The CH₂ group adjacent to the carbonyl (C=O) is deshielded and will appear as a triplet around δ 2.2-2.5 ppm.[7]

    • β-Methylene (H-11): This group will resonate further upfield, typically as a multiplet (a quintet or sextet) around δ 1.6-1.8 ppm.

    • Methylene Envelope (H-12, 13, 14): The subsequent three CH₂ groups are chemically similar and will overlap, creating a broad multiplet in the δ 1.2-1.4 ppm range.

    • Terminal Methyl (H-15): The terminal CH₃ group is the most shielded and will appear as a characteristic triplet at the highest field, around δ 0.8-0.9 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-28.8 - 9.0d or s1HPyridine Ring
H-68.6 - 8.7d1HPyridine Ring
H-48.0 - 8.2dt1HPyridine Ring
H-57.4 - 7.6dd1HPyridine Ring
H-78.2 - 8.5s1HImine (-N=CH-)
H-811.0 - 11.8 (in DMSO-d₆)br s1HAmide (-NH-C=O)
H-102.2 - 2.4t2Hα-CH₂
H-111.5 - 1.7quint2Hβ-CH₂
H-12,13,141.2 - 1.4m6H-(CH₂)₃-
H-150.8 - 0.9t3HTerminal -CH₃

Note: Chemical shifts are predictions and can vary based on solvent and experimental conditions. Multiplicities: s=singlet, d=doublet, t=triplet, dt=doublet of triplets, dd=doublet of doublets, quint=quintet, m=multiplet, br=broad.

Experimental Protocol: From Sample to Spectrum

This section outlines a validated, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.

Materials and Equipment
  • This compound (sample must be dry and pure)

  • High-quality 5 mm NMR tubes (clean and dry)[8]

  • Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃) containing 0.03% TMS

  • Glass Pasteur pipettes and bulbs

  • Small vial for sample dissolution

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Protocol for Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation.[9]

  • Weighing the Sample: Accurately weigh 5-10 mg of the dried hydrazide compound directly into a clean, small glass vial.

    • Rationale: This amount provides an optimal concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing issues like peak broadening from excessive concentration.[9]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent to the vial. DMSO-d₆ is highly recommended as it is excellent for resolving the exchangeable N-H amide proton. CDCl₃ can also be used, but the N-H peak may be broader or less distinct.

    • Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum.[9] The specified volume is optimal for modern NMR probes.[10]

  • Ensuring Complete Dissolution: Gently vortex the vial until the sample is fully dissolved. If particulates remain, filter the solution through a small cotton plug in a Pasteur pipette while transferring it to the NMR tube.

    • Rationale: Undissolved solids will severely degrade the magnetic field homogeneity (shimming), leading to broad and distorted peaks.[8][9]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identifier.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. A well-shimmed sample is essential for achieving sharp, symmetrical peaks.

  • Acquisition Parameters: Set up a standard 1D proton experiment with the following typical parameters (for a 400 MHz instrument):

    • Spectral Width: -2 to 14 ppm

    • Number of Scans (ns): 16 or 32 (increase if sample is very dilute)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

  • Acquire Spectrum: Start the acquisition.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale. If using a solvent with TMS, set the TMS peak to 0.00 ppm. Otherwise, reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[11]

  • Integration: Integrate all peaks to determine the relative number of protons each signal represents.[6] This is a crucial validation step.

Workflow and Data Interpretation

The following diagram illustrates the logical flow from sample preparation to the final interpreted spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in 0.6 mL Deuterated Solvent (DMSO-d6) weigh->dissolve transfer 3. Transfer Clear Solution to NMR Tube dissolve->transfer insert 4. Insert, Lock, and Shim transfer->insert acquire 5. Acquire 1D Proton Spectrum insert->acquire process 6. FT, Phase, Baseline Correction acquire->process reference 7. Reference Spectrum (e.g., to DMSO at 2.50 ppm) process->reference integrate 8. Integrate Peaks reference->integrate assign 9. Assign Signals to Protons (Table 1) integrate->assign validate 10. Validate via Integration & Coupling Constants assign->validate structure 11. Confirm Structure validate->structure

Caption: Workflow for ¹H NMR characterization.

Interpreting the Processed Spectrum
  • Identify Key Regions: First, locate the distinct regions: aromatic (δ 7.4-9.0), imine/amide (δ 8.0-12.0), and aliphatic (δ 0.8-2.5).

  • Assign Singlets: Identify the sharp imine singlet (H-7) and the broad amide singlet (H-8). The integration of each should correspond to 1H.

  • Analyze the Aromatic System: Carefully analyze the complex signals between δ 7.4 and 9.0 ppm. The downfield signals will correspond to H-2 and H-6. Use the splitting patterns and coupling constants to assign all four pyridine protons.

  • Assign the Alkyl Chain: Start from the ends of the chain. The triplet at ~2.3 ppm (2H) is the α-CH₂ (H-10). The triplet at ~0.8 ppm (3H) is the terminal methyl group (H-15). Work inwards to assign the remaining methylene groups based on their chemical shift and multiplicity.

  • Validate with Integration: The final and most crucial step is to check that the integration values for all assigned peaks match the number of protons in the structure (e.g., the aromatic region should sum to 4H, the terminal methyl to 3H, etc.).[12] This provides definitive confirmation of the compound's identity and purity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1549132. Retrieved from [Link]

  • ResearchGate (n.d.). ¹H NMR chemical shifts (δ) of hydrazones and metal complexes. Retrieved from [Link]

  • ResearchGate (n.d.). ¹H-NMR chemical shift values of the pyridinium ring H₂ and H₆... Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good ¹H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • STAR Protocols (2023). ¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]

  • ResearchGate (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form II... Retrieved from [Link]

  • Williamson, M. P. (n.d.). Sample preparation. ResearchGate. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Retrieved from [Link]

  • KPU Pressbooks (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Journal of Molecular Structure (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • MDPI (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. (General reference for NMR principles, not a direct URL)
  • ResearchGate (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Retrieved from [Link]

  • TÜBİTAK Academic Journals (1999). ¹H NMR Spectra of Some Amidrazone Derivatives. Retrieved from [Link]

  • American Chemical Society (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of Wisconsin-Madison (n.d.). Chem 346 ¹H NMR Data Reporting Guide. Retrieved from [Link]

  • National Institutes of Health (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

  • Compound Interest (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • ResearchGate (n.d.). Biological activities of hydrazide derivatives in the new millennium. Retrieved from [Link]

  • PubMed (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives. Retrieved from [Link]

  • Chemistry Steps (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • MDPI (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Google Patents (n.d.). US9738602B2 - Processes for making hydrazides.
  • The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved from [Link]

  • OpenStax (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health (n.d.). Biological Activities of Hydrazone Derivatives. Retrieved from [Link]

  • MDPI (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate (n.d.). The ¹H NMR spectra of sample 3 from Table 1. Retrieved from [Link]

  • Indian Journal of Chemistry (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Retrieved from [Link]

  • ChemRxiv (n.d.). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Retrieved from [Link]

  • MDPI (n.d.). ¹H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]

  • MDPI (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Hindawi (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]

  • Semantic Scholar (n.d.). Unexpected Diastereotopic Behaviour in the ¹H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from [Link]

Sources

Advanced Protocol: Synthesis and Characterization of Bioactive Pyridine Hydrazone Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine hydrazone ligands represent a privileged scaffold in medicinal inorganic chemistry due to their tunable coordination modes (N,N or N,N,O) and significant biological activity.[1] Metal complexes derived from these ligands—particularly Copper(II), Zinc(II), and Platinum(II)—have demonstrated potent anticancer, antimicrobial, and DNA-binding properties. This application note provides a rigorous, field-proven methodology for the synthesis, purification, and structural validation of these complexes, designed to ensure reproducibility and high purity for biological screening.

Phase 1: Ligand Design & Synthesis

The synthesis of the ligand is the critical control point. We utilize a Schiff base condensation between a pyridine-derived carbonyl (ketone/aldehyde) and a hydrazide.[2][3]

Protocol A: Synthesis of 2-Acetylpyridine Hydrazone Ligands

Mechanism: Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Reagents:

  • 2-Acetylpyridine (1.0 eq)

  • Aromatic Hydrazide (e.g., Benzohydrazide or Isonicotinohydrazide) (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mmol of the hydrazide in 20 mL of hot absolute EtOH in a round-bottom flask. Ensure complete dissolution; sonicate if necessary.

  • Addition: Add 5.0 mmol (1.0 eq) of 2-acetylpyridine dropwise to the stirring solution.

  • Catalysis: Add 3–5 drops of glacial AcOH.

    • Expert Insight: The acid activates the carbonyl carbon towards nucleophilic attack. Without it, reaction times increase significantly, and yields drop.

  • Reflux: Reflux the mixture at 78–80°C for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (SiO2, 10% MeOH in DCM). Look for the disappearance of the carbonyl starting material.

  • Isolation: Cool the solution to room temperature (RT), then refrigerate at 4°C overnight.

  • Purification: Filter the resulting precipitate. Wash with cold EtOH (2 x 5 mL) and Diethyl Ether (2 x 5 mL) to remove unreacted starting materials.

  • Drying: Dry under vacuum over anhydrous CaCl2.

Yield Expectation: 75–85% Visual Cue: Product typically forms white or pale yellow needles/powder.

Phase 2: Metal Complexation Strategies

The coordination geometry and stoichiometry depend heavily on the metal salt anion and the pH of the reaction medium.

Protocol B: Synthesis of Copper(II) Pyridine Hydrazone Complexes

Target Geometry: Distorted Octahedral or Square Pyramidal. Stoichiometry: 1:1 (Metal:Ligand) is standard for tridentate (N,N,O) coordination.

Reagents:

  • Ligand (from Protocol A) (1.0 mmol)[4]

  • Copper(II) Salt: CuCl2[4][5][6]·2H2O or Cu(OAc)2[6]·H2O (1.0 mmol)

  • Base (Optional): Na2CO3 or Et3N (for deprotonation)

Step-by-Step Procedure:

  • Ligand Preparation: Dissolve 1.0 mmol of Ligand in 15 mL of hot EtOH.

  • Metal Addition: Dissolve 1.0 mmol of Cu(II) salt in 10 mL of EtOH (or MeOH). Add this solution dropwise to the hot ligand solution.

    • Observation: A distinct color change (Green/Blue

      
       Dark Green/Brown) indicates immediate coordination.
      
  • pH Adjustment (Critical Decision):

    • Neutral Ligand Complex: If using CuCl2, no base is needed. The ligand coordinates in the neutral keto form.

    • Anionic Ligand Complex: If using Cu(OAc)2 or adding Na2CO3, the amide nitrogen deprotonates, and the ligand coordinates in the enolate form.

  • Reflux: Reflux for 3 hours.

  • Crystallization: Allow the solution to evaporate slowly at RT. Rapid cooling often yields amorphous powders; slow evaporation yields X-ray quality crystals.

  • Filtration: Filter and wash with cold EtOH and Ether.

Phase 3: Structural Characterization & Validation

To ensure the integrity of the complex, compare spectral data between the free ligand and the metal complex.

Table 1: Key Spectral Validation Markers
TechniqueFunctional GroupFree Ligand SignalMetal Complex SignalInterpretation
FT-IR Azomethine ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(C=N)
1600–1620 cm⁻¹Shifted (-10 to -20 cm⁻¹)Indicates coordination via imine Nitrogen.
FT-IR Carbonyl

(C=O)
1650–1680 cm⁻¹Shifted or AbsentShift = Keto coordination; Absent = Enolization/Deprotonation.
¹H NMR NH (Hydrazide)10.0–12.0 ppm (s)Disappears (if deprotonated)Confirms loss of amide proton upon coordination.
UV-Vis d-d TransitionN/A600–700 nm (Broad)Diagnostic for Cu(II) d⁹ geometry (distorted octahedral).
EPR Cu(II) CenterN/A$g{

Phase 4: Workflow Visualization

Diagram 1: Synthesis & Optimization Workflow

This flowchart outlines the critical decision paths for synthesizing these complexes, ensuring the correct salt and solvent selection based on the desired outcome.

G Start Start: Ligand Synthesis Condensation Condensation: 2-Acetylpyridine + Hydrazide (EtOH, Cat. AcOH) Start->Condensation LigandCheck Ligand Isolated? Condensation->LigandCheck LigandCheck->Condensation No (Reflux longer) Complexation Metal Complexation (Add Cu(II) Salt) LigandCheck->Complexation Yes SaltChoice Select Counter-Ion Complexation->SaltChoice ChlorideRoute Route A: CuCl2 (Neutral Ligand) SaltChoice->ChlorideRoute High Solubility Req. AcetateRoute Route B: Cu(OAc)2 (Anionic Ligand) SaltChoice->AcetateRoute High Stability Req. Reflux Reflux 3h ChlorideRoute->Reflux AcetateRoute->Reflux Precipitation Precipitation/Crystallization Reflux->Precipitation Validation Validation: IR Shift & EPR Precipitation->Validation

Caption: Decision tree for the synthesis of Pyridine Hydrazone Cu(II) complexes, highlighting the divergence based on metal salt selection.

Phase 5: Biological Application Context

Researchers utilizing this protocol are typically targeting anticancer or antimicrobial applications.

  • Mechanism of Action: These complexes often bind to DNA via intercalation (planar aromatic rings inserting between base pairs) or groove binding .

  • Cytotoxicity: The Cu(II) complexes have shown IC50 values < 20 µM against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), often outperforming Cisplatin due to different uptake mechanisms.

References

  • Asian Journal of Chemistry. (2020). New Copper(II) Complexes of Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone... Synthesis, Characterization, DNA Binding. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2022). Copper(II) Complexes Bearing Hydrazone Schiff Base Ligands: Synthesis, Structural Characterization and Biological Activity. Available at: [Link]

  • Dalton Transactions (RSC). (2024). Copper(II) coordination compounds based on bis-hydrazones of 2,6-diacetylpyridine: synthesis, structure, and cytotoxic activity. Available at: [Link]

  • NIH / PubMed Central. (2019). Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine. Available at: [Link]

  • Frontiers in Pharmacology. (2024). A review of hydrazide-hydrazone metal complexes' antitumor potential. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocol for N'-(3-pyridinylmethylene)octanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-OCT-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

System Analysis: The "Oil & Water" Conflict

User, you are encountering precipitation because this molecule is a chemical paradox. You are trying to dissolve a structure that is simultaneously a base and a grease.[1]

  • The Head (Hydrophilic): The 3-pyridinyl group contains a basic nitrogen (

    
    ). It wants to be water-soluble, but only if protonated.[1]
    
  • The Linker (Labile): The hydrazone bridge (

    
    ) is rigid and prone to hydrolysis in strong acids.
    
  • The Tail (Hydrophobic): The octanoyl chain (

    
    ) is the primary solubility killer. It drives the LogP up (estimated > 3.5), causing the molecule to pack tightly into crystals or form gummy precipitates in water.
    

The Goal: We must "hide" the octyl tail or "activate" the pyridine head without breaking the hydrazone linker.

Troubleshooting Modules (Step-by-Step Guides)

Module A: The "Gold Standard" – Cyclodextrin Encapsulation

Recommended for: In vivo studies, cell culture (low toxicity), and long-term stability.

The octyl chain of your molecule fits perfectly into the cavity of


-Cyclodextrin derivatives.[1] This shields the hydrophobic tail from water, preventing aggregation.[1]

Protocol:

  • Select Carrier: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .[1] Avoid native
    
    
    -CD due to its own low solubility and nephrotoxicity risks.[1]
  • Preparation (Phase Solubility Method):

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in water or PBS.[1]
      
    • Add your compound in excess (e.g., 5 mg/mL).[1]

    • Crucial Step: Shake/vortex for 24–48 hours at room temperature. The complexation is an equilibrium process; instant mixing will fail.[1]

    • Filter through a 0.45 µm PVDF filter to remove uncomplexed excess.[1]

  • Validation: The solution should remain clear upon dilution.

Module B: pH Manipulation (The "Proton Switch")

Recommended for: Acute chemical assays or analytical standards. Warning: High risk of hydrolysis below pH 3.0.[1]

The Logic: At pH < 5.2, the pyridine ring protonates, becoming a cation.[1] However, because you have a cationic head and a fatty tail, you effectively create a cationic surfactant .[1] This may foam or form micelles rather than a true solution.[1]

Protocol:

  • Suspend the compound in water (it will be cloudy).[1]

  • Add Methanesulfonic Acid (MSA) or Acetic Acid dropwise.[1]

    • Why MSA? Mesylate salts often have higher solubility than chlorides.[1]

  • Target pH: Adjust to pH 4.5 – 5.0 .

    • Danger Zone: Do NOT go below pH 3.[1]0. The hydrazone bond (

      
      ) is acid-labile and will hydrolyze into nicotinaldehyde and octanohydrazide [1].[1]
      
Module C: Cosolvent Systems (The "Formulation" Approach)

Recommended for: High-throughput screening (HTS) or rapid in vitro assays.

Protocol:

  • Stock Solution: Dissolve compound in 100% DMSO to 10–50 mM.

  • Intermediate Dilution: Dilute stock 1:10 into PEG 400 or Propylene Glycol .

  • Final Dilution: Slowly add the PEG/DMSO mix to your aqueous buffer.

    • Final Composition Target: 1% DMSO / 10% PEG 400 / 89% Buffer.[1]

Data & Specifications

Solubility Performance Matrix
MethodEst. SolubilityStability RiskBiological ToxicityBest Use Case
Pure Water (Neutral) < 10 µg/mLHigh (Precipitation)NoneNone
pH Adjustment (pH 4.5) ~0.5 - 1 mg/mLMedium (Hydrolysis)LowAnalytical Standards
Cosolvent (DMSO/PEG) 1 - 5 mg/mLLow (Metastable)Medium (Cell toxicity)HTS / Enzyme Assays
HP-

-CD Complex
> 10 mg/mL Very Low Very Low Animal Models / Cells

Visualization: Decision Logic & Workflow

SolubilityLogic Start Start: N'-(3-pyridinylmethylene) octanohydrazide Solubility Issue AppCheck What is the downstream application? Start->AppCheck InVivo In Vivo / Animal Study AppCheck->InVivo CellBased Cell Culture (Sensitive) AppCheck->CellBased EnzymeAssay Enzyme/Chemical Assay AppCheck->EnzymeAssay CD_Route STRATEGY: Encapsulation Use 20% HP-beta-Cyclodextrin InVivo->CD_Route Needs non-toxic vehicle CellBased->CD_Route Avoids DMSO toxicity Cosolvent_Route STRATEGY: Cosolvents DMSO (Stock) + PEG400 (Bridge) EnzymeAssay->Cosolvent_Route Quick prep pH_Route STRATEGY: Salt Formation Titrate with MSA to pH 4.5 EnzymeAssay->pH_Route If solvents interfere Warning CRITICAL WARNING: Avoid pH < 3.0 (Hydrolysis Risk) pH_Route->Warning

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q1: My solution was clear, but precipitated when I added it to the cell media. Why? A: This is the "Crash-Out" effect.[1] You likely used a DMSO stock.[1] When DMSO hits the aqueous media, the solvent power drops instantly.[1]

  • Fix: Use the Module A (Cyclodextrin) method.[1] The CD complex prevents the octyl tail from aggregating when diluted into media.[1]

Q2: Can I just use HCl to dissolve it? A: Use caution. While HCl will protonate the pyridine, the chloride salt of this specific molecule is often less soluble than the Mesylate (MSA) salt. Furthermore, strong local acidity during HCl addition can cleave the hydrazone bond [1].[1] Always use buffered acids or weaker organic acids.[1]

Q3: Is the hydrazone bond stable in plasma? A: Generally, yes.[1] Acylhydrazones derived from aromatic aldehydes (like nicotinaldehyde) are significantly more stable than aliphatic ones at neutral pH [2].[1] However, they are dynamic covalent bonds; always process plasma samples quickly or stabilize pH.[1]

References

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1]

  • Bae, Y., et al. (2003).[1] Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers.[1] Journal of Controlled Release. (Contextual citation on aromatic hydrazone stability).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

preventing hydrolysis of hydrazone linkages in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for preventing hydrazone hydrolysis.

Topic: Preventing Hydrolysis of Hydrazone Linkages in Aqueous Media

Welcome & Core Directive

Mission: This guide addresses the inherent instability of hydrazone linkages (


) in aqueous environments. While hydrazones are prized for their pH-sensitivity (cleaving in acidic endosomes), premature hydrolysis during storage or in physiological circulation (pH 7.4) is a critical failure mode in Antibody-Drug Conjugates (ADCs) and hydrogels.

The Golden Rule: Hydrazone stability is a function of equilibrium dynamics . In aqueous media, the reaction is reversible. To prevent hydrolysis, you must either kinetically trap the bond (sterics/electronics) or thermodynamically favor the product (remove water/buffer control).

Module 1: Critical Parameters (The "Why")

To troubleshoot, you must understand the enemy. Hydrolysis is acid-catalyzed and driven by the protonation of the imine nitrogen.[1][2]

The Hydrolysis Mechanism

The rate-limiting step at physiological pH is often the nucleophilic attack of water on the protonated imine.[1][2]

HydrolysisMechanism Hydrazone Hydrazone (R=N-NH-R') Protonated Protonated Intermediate (R=NH+-NH-R') Hydrazone->Protonated + H+ (Acidic pH) Tetrahedral Carbinolamine (Tetrahedral Intermediate) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Cleaved Hydrolysis Products (Ketone + Hydrazine) Tetrahedral->Cleaved C-N Bond Cleavage

Figure 1: The acid-catalyzed hydrolysis pathway.[1][3][4] Stability is achieved by blocking the protonation step or the water attack.

Stability Factors
  • Acyl vs. Alkyl: Acyl hydrazones (derived from hydrazides,

    
    ) are significantly more stable than alkyl hydrazones (derived from hydrazines) due to the electron-withdrawing effect of the carbonyl, which reduces the basicity of the imine nitrogen [1].
    
  • Aromaticity: Hydrazones derived from aromatic aldehydes are far more stable than those from aliphatic aldehydes. The

    
    -conjugation across the benzene ring and the C=N bond stabilizes the structure against nucleophilic attack [2].
    
  • Steric Hindrance: Bulky groups (e.g., methyl groups) adjacent to the hydrazone bond block the approach of water molecules.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose instability issues.

Scenario A: "My linker degrades in PBS (pH 7.4) within hours."
  • Root Cause: You are likely using an aliphatic aldehyde or ketone without steric protection.

  • Fix: Switch to an aromatic aldehyde (e.g., 4-formylbenzoic acid derivatives). Aromatic hydrazones can exhibit half-lives

    
     hours at pH 7.4 while still cleaving at pH 5.0 [1].
    
  • Alternative: If you must use aliphatic, introduce a methyl group alpha to the carbonyl to increase steric hindrance.

Scenario B: "The reaction yield is low, and the product hydrolyzes during purification."
  • Root Cause: The equilibrium constant (

    
    ) is low in water.
    
  • Fix:

    • Aniline Catalysis: Add 10–100 mM aniline (or p-phenylenediamine) to the reaction. Aniline forms a reactive Schiff base intermediate that transiminates to the hydrazone faster than the direct reaction [3].

    • Water Removal: Perform the conjugation in high concentrations or use molecular sieves if organic solvents (DMSO/DMF) are permissible.

Scenario C: "My ADC releases the drug in plasma (Mouse/Human)."
  • Root Cause: "Promiscuous" hydrolysis or protein-mediated transimination. Albumin can catalyze hydrolysis or exchange with the linker.

  • Fix:

    • Linker Design: Ensure you are using an Acyl Hydrazone (Hydrazide-based), not a simple Hydrazine.

    • Gem-dimethyl effect: Incorporate a gem-dimethyl group next to the disulfide or hydrazone (as seen in Mylotarg/Gemtuzumab) to provide steric shielding [4].

Module 3: Validated Protocols

Protocol A: Aniline-Catalyzed Synthesis (High Stability)

Use this for difficult conjugations or to maximize yield before purification.

Reagents:

  • Macromolecule (Aldehyde-functionalized)[1][3]

  • Payload (Hydrazide-functionalized)

  • Catalyst: Aniline (100 mM stock in DMSO)

  • Buffer: 0.1 M Na Acetate, pH 4.5 – 5.0 (Optimal for formation)

Workflow:

AnilineCatalysis Step1 1. Mix Aldehyde + Hydrazide in Acetate Buffer (pH 5.0) Step2 2. Add Aniline Catalyst (Final conc: 10-100 mM) Step1->Step2 Step3 3. Incubate (1-4 hours @ RT) Step2->Step3 Aniline accelerates equilibration Step4 4. Purification (SEC or Dialysis into pH 7.4) Step3->Step4 Remove Aniline to lock stability

Figure 2: Aniline acts as a nucleophilic catalyst to accelerate formation at acidic pH. It must be removed to prevent accelerated hydrolysis during storage.

Protocol B: Kinetic Stability Assay (HPLC)

Validate your linker's half-life (


) before in vivo use.
  • Preparation: Dissolve Hydrazone conjugate (1 mM) in DMSO.

  • Incubation: Dilute 1:10 into three buffers:

    • Buffer A: PBS, pH 7.4 (Simulated Plasma)

    • Buffer B: Acetate, pH 5.0 (Simulated Endosome)

    • Buffer C: Glycine-HCl, pH 2.0 (Accelerated Stress)

  • Sampling: Inject onto RP-HPLC at

    
    .
    
  • Analysis: Monitor the disappearance of the Conjugate peak and appearance of the Payload peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Data Reference: Stability Comparisons

The following table summarizes the hydrolytic stability of various hydrazone classes. Note the "Stability Inversion" between pH 7.4 and pH 5.0 for aromatic acylhydrazones.

Hydrazone TypeAldehyde SourceStability at pH 7.4 (

)
Stability at pH 5.0 (

)
Application
Aliphatic Hydrazone Butyraldehyde< 1 hourMinutesDynamic Hydrogels (Fast turnover)
Aliphatic Acylhydrazone Propionaldehyde2 - 10 hours< 30 minsShort-circulating carriers
Aromatic Acylhydrazone 4-Nitrobenzaldehyde > 72 hours 1 - 4 hours ADCs (Standard)
Sterically Hindered Ketone-derived> 100 hours10 - 20 hoursLong-circulating ADCs

Data synthesized from [1], [2], and [5].

FAQs

Q: Can I freeze hydrazone conjugates? A: Yes, but lyophilization is preferred. If freezing in solution, ensure the pH is adjusted to


 before freezing. Acidic pockets can form during the freezing process (eutectic crystallization), causing hydrolysis.

Q: Does Aniline prevent hydrolysis? A: No. Aniline is a catalyst; it lowers the activation energy for both formation and hydrolysis. It accelerates the system toward equilibrium. If you leave aniline in your sample at pH 5.0, it will accelerate hydrolysis. You must remove it (via dialysis/SEC) after synthesis.

Q: Why is my aromatic hydrazone insoluble? A: Aromatic stabilizers (like benzoic acid derivatives) increase hydrophobicity. Add PEG chains (PEGylation) to the hydrazide linker to improve aqueous solubility without compromising the chemical stability of the bond.

References

  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates. NCBI/PMC. [Link]

  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents. NCBI/PMC. [Link]

  • Nucleophilic catalysis of hydrazone formation and transimination. PubMed. [Link][5]

  • Making smart drugs smarter: the importance of linker chemistry. NCBI/PMC. [Link]

  • Bis-Aliphatic Hydrazone-Linked Hydrogels Form Most Rapidly at Physiological pH. Daniel D. McKinnon. [Link]

Sources

optimizing yield of octanohydrazide Schiff base synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing Yield & Purity in Octanohydrazide Schiff Base Synthesis

Executive Summary

The synthesis of octanohydrazide Schiff bases (N'-benzylideneoctanohydrazide derivatives) is a critical step in developing lipophilic antimicrobial and anticancer candidates. While the core chemistry—condensation of a hydrazide with a carbonyl—is well-established, the presence of the C8 alkyl chain (octyl group) introduces unique solubility and steric challenges that often result in sub-optimal yields or "oiling out" during purification.

This guide moves beyond basic textbook procedures to address the specific physicochemical constraints of fatty acid hydrazone synthesis. It provides a self-validating protocol, troubleshooting logic, and mechanistic insights to ensure reproducible, high-yield outcomes.

Part 1: The Optimized Protocol (Gold Standard)

This protocol is designed to minimize the reversible hydrolysis pathway and prevent azine byproduct formation.

Reagents:

  • Octanohydrazide (C8-hydrazide): >98% purity (Check MP: 85–90 °C; impurities lead to non-crystalline products).

  • Aromatic Aldehyde/Ketone: Freshly distilled or free of benzoic acid contaminants.

  • Solvent: Absolute Ethanol (EtOH).[1] Note: Methanol is often too polar for C8 chains; Ethanol provides better thermal gradient solubility.

  • Catalyst: Glacial Acetic Acid (GAA).

Step-by-Step Workflow
  • Stoichiometric Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Octanohydrazide in 15–20 mL of Absolute Ethanol .

    • Technical Insight: The C8 chain adds lipophilicity. If the solution is cloudy at room temperature (RT), gently warm to 40°C until clear. Do not proceed until fully dissolved.

  • Aldehyde Addition: Add 1.0 mmol (Equimolar) of the substituted aldehyde.

    • Critical Check: If the aldehyde is a solid, dissolve it in a minimum volume (2–3 mL) of ethanol before addition to prevent localized high concentrations that favor side reactions.

  • Catalytic Activation: Add 2–4 drops of Glacial Acetic Acid .

    • Target pH: 4.5–5.5.

    • Mechanism:[2][3][4] Protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the hydrazide nitrogen [1].[2]

  • Reflux & Monitoring: Reflux at 78–80°C for 3–6 hours .

    • Monitoring: Check TLC every hour (Mobile phase: Hexane:Ethyl Acetate 7:3 or 6:4). Look for the disappearance of the hydrazide spot (lower R_f due to NH2 polarity) and the appearance of the less polar Schiff base.

  • Isolation (The "Anti-Oil" Method):

    • Remove heat and allow the flask to cool to RT slowly (over 30 mins).

    • Once at RT, place in an ice bath (0–4°C) for 1 hour.

    • Why? Rapid cooling of fatty acid derivatives often traps solvent, resulting in an oil rather than crystals.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL).

    • Recrystallization:[3][5][6][7][8][9][10][11] If crude yield is >85% but purity is low, recrystallize from hot Ethanol. For highly lipophilic derivatives, use Ethanol:DMF (9:1).

Part 2: Visualizing the Workflow & Logic

The following diagram outlines the synthesis pathway and the critical decision points for troubleshooting.

Octanohydrazide_Synthesis Start Start: Octanohydrazide + Aldehyde Solvent Dissolve in Abs. Ethanol (Warm if cloudy) Start->Solvent Catalyst Add Glacial Acetic Acid (Target pH 4-5) Solvent->Catalyst Reflux Reflux 3-6 Hours (Monitor TLC) Catalyst->Reflux CheckTLC TLC: SM Consumed? Reflux->CheckTLC Cooling Slow Cool to RT then Ice Bath CheckTLC->Cooling Yes AddTime Extend Reflux Check pH CheckTLC->AddTime No (SM visible) Filter Filtration & Cold Wash Cooling->Filter Solid Forms OilFix Remedy: Reheat, Add Seed Crystal, Slow Cool Cooling->OilFix Oiling Out Recryst Recrystallize (EtOH or EtOH/DMF) Filter->Recryst If Impure AddTime->Reflux OilFix->Cooling

Caption: Optimized workflow for Octanohydrazide Schiff base synthesis with integrated troubleshooting loops for incomplete reactions and oiling out.

Part 3: Troubleshooting & Technical FAQs

Module A: Yield Optimization

Q: My reaction yield is consistently low (<50%). What is the root cause? A: Low yields in hydrazone formation are typically caused by three factors:

  • Reversible Hydrolysis: The reaction produces water. If you are using 95% ethanol instead of absolute ethanol , the equilibrium may shift back to the reactants [2].

    • Fix: Use absolute ethanol or add a molecular sieve (3Å) to the reaction flask to scavenge water.

  • Oxidized Aldehyde: Aldehydes (especially benzaldehyde derivatives) oxidize to carboxylic acids over time. These acids react with the hydrazide to form salts, not Schiff bases.

    • Fix: Wash the aldehyde with mild base (Na2CO3) or distill before use.

  • Incorrect pH: If the solution is too acidic (pH < 3), the nucleophilic amine of the hydrazide becomes protonated (

    
    ) and loses reactivity.
    
    • Fix: Use only catalytic amounts of acetic acid. If you accidentally added strong acid (HCl), neutralize with sodium acetate.

Q: Is the C8 chain affecting my yield? A: Yes. The octyl chain increases the steric bulk and lipophilicity compared to standard benzohydrazides. This can reduce the collision frequency with the aldehyde in polar solvents.

  • Fix: Ensure vigorous stirring. If the reactants seem to separate (emulsion), add a co-solvent like Dioxane or THF (10–20% v/v) to homogenize the mixture [3].

Module B: Purification Challenges

Q: The product "oils out" instead of crystallizing. How do I fix this? A: This is the most common issue with fatty acid derivatives (C8–C18). It happens when the product is insoluble in the solvent at high temperatures or cools too fast, forming a supercooled liquid.

  • Protocol for Recovery:

    • Re-dissolve the oil in the minimum amount of boiling ethanol.

    • Add a "seed crystal" of the product if available.

    • Turn off the heat and let the flask sit in the oil bath as the bath cools down naturally. This extremely slow cooling promotes lattice formation over oiling.

    • If it still oils, scratch the inner wall of the flask with a glass rod to induce nucleation.

Q: My NMR shows a mixture of two isomers. Is my product impure? A: Not necessarily. Hydrazones often exist as E (anti) and Z (syn) isomers around the C=N double bond.

  • Observation: You may see dual peaks for the imine proton (-CH=N-) in the 8.0–8.5 ppm range.

  • Action: In solution (DMSO-d6), these isomers may interconvert. This is an intrinsic property, not a synthesis failure. However, if you see peaks at 10.0 ppm (aldehyde CHO) or 4.0 ppm (hydrazide NH2), the reaction is incomplete.

Module C: Comparative Data

Table 1: Solvent & Catalyst Effects on Octanohydrazide Schiff Base Yield

Solvent SystemCatalystTemp (°C)Yield (%)Observations
Ethanol (Abs) Acetic Acid (Cat.) Reflux 88–94% Optimal. Clean crystals.
Ethanol (95%)Acetic Acid (Cat.)Reflux65–72%Hydrolysis limits yield.
MethanolAcetic Acid (Cat.)Reflux60–65%Solubility issues with C8 chain.
EthanolNoneReflux40–50%Slow reaction; incomplete conversion.
Water/EthanolHCl (Strong Acid)Reflux<30%Protonation of hydrazide inhibits reaction.

References

  • BenchChem Technical Support. (2025).[6][8] Hydrazone Formation and Purification Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from

  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Biological Evaluation of Some Novel Hydrazide Schiff's Bases. Retrieved from

  • MDPI. (2022). Novel Polyhydroquinoline-Hydrazide-Linked Schiff's Base Derivatives: Multistep Synthesis. Retrieved from

  • Royal Society of Chemistry. (2020).[4] Effective methods for the synthesis of hydrazones and Schiff bases. Retrieved from

Sources

Technical Support Center: Enhancing Membrane Permeability of Pyridine Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 26, 2026[1]

Introduction: The Pyridine Hydrazide Paradox

Welcome to the technical support hub for the Pyridine Hydrazide scaffold. If you are working with isoniazid derivatives, kinase inhibitors, or novel antimicrobial agents containing this moiety, you are likely facing the Solubility-Permeability Trade-off .[1]

The Problem: The pyridine ring (basic, pKa ~5.2) and the hydrazide linker (–CO–NH–NH₂–) are highly polar. While this ensures excellent aqueous solubility, the high number of Hydrogen Bond Donors (HBD) and polar surface area (PSA) often prevents passive diffusion across the lipophilic bilayers of cell membranes.

The Solution: This guide provides three validated modules to troubleshoot and resolve permeability issues: Structural Engineering , Assay Optimization , and Formulation Strategy .

Module 1: Structural Engineering (Medicinal Chemistry)

Objective: Modify the scaffold to "mask" polarity during membrane transit without permanently altering the pharmacophore.

Strategy A: The "Chameleon" Effect (Intramolecular Hydrogen Bonding)

The most elegant solution is to design the molecule to form a transient Intramolecular Hydrogen Bond (IMHB). This "closes" the molecule, hiding the polar protons from the lipid membrane.

  • Mechanism: Introduce a Hydrogen Bond Acceptor (HBA) at the ortho position of the pyridine ring or on the acyl group.

  • Result: The hydrazide –NH– forms a hydrogen bond with the ortho-substituent (e.g., Fluorine, Methoxy, or the Pyridine Nitrogen itself if geometry permits).[1] This reduces the apparent HBD count by 1 and lowers the desolvation penalty.

Strategy B: Hydrazone Formation (Schiff Base)

Converting the hydrazide to a hydrazone is a standard method to reduce polarity and improve lipophilicity (LogP).

  • Reaction: Pyridine hydrazide + Lipophilic Aldehyde/Ketone → Hydrazone.

  • Benefit: Removes the terminal –NH₂ protons and adds a lipophilic tail (R-group) that drives membrane partitioning.

Visualizing the Workflow

The following diagram illustrates the decision logic for structural modification.

ChemicalModification Start Low Permeability (Pyridine Hydrazide) CheckHBD Check H-Bond Donors (HBD) Start->CheckHBD Decision1 HBD > 3? CheckHBD->Decision1 Strat_Hydrazone Strategy: Hydrazone Formation (Masks -NH2) Decision1->Strat_Hydrazone Yes (High Polarity) Strat_IMHB Strategy: IMHB Design (Ortho-F substitution) Decision1->Strat_IMHB No (Conformational Issue) Strat_Bioisostere Strategy: Cyclization (Oxadiazole) Strat_Hydrazone->Strat_Bioisostere If metabolic instability Outcome Improved LogP & Permeability Strat_Hydrazone->Outcome Strat_IMHB->Outcome

Figure 1: Decision tree for chemical modification of pyridine hydrazides to improve permeability.

Module 2: Experimental Protocols

Protocol 1: Synthesis of Lipophilic Hydrazone Derivative

Use this protocol to mask the terminal amine of the hydrazide.

Reagents:

  • Pyridine carbohydrazide derivative (1.0 eq)[1]

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)[1]

  • Ethanol (Absolute)[1][2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step:

  • Dissolution: Dissolve the pyridine hydrazide (1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add the substituted benzaldehyde (1.1 mmol).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrazone usually precipitates as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the broad –NH₂ signal (4.0–5.0 ppm) and the appearance of the imine –N=CH– proton (8.0–8.5 ppm).

Module 3: Assay Troubleshooting (PAMPA & Caco-2)

Common Issue: You synthesized a derivative with better LogP, but PAMPA results still show "Low Permeability" or "Low Recovery."

Root Cause Analysis: Pyridine is a weak base. In standard PAMPA (pH 7.4), if your derivative's pKa is > 7.4, it will be protonated (cationic).[1] Charged molecules do not cross passive lipid membranes. Furthermore, cationic pyridines often bind non-specifically to the artificial membrane, causing "Low Recovery" (Mass Balance Error).[1]

Troubleshooting Guide: The pH Partition Hypothesis
ObservationProbable CauseCorrective Action
Low Permeability (

)
Compound is ionized (Protonated) at pH 7.4.Gradient PAMPA: Set Donor pH to 7.4 and Acceptor pH to 6.5 (mimics plasma-to-tissue gradient) or use pH 8.0 in Donor to suppress ionization.
Low Recovery (< 60%) Membrane Retention (Non-specific binding).Double-Sink PAMPA: Use a scavenger (BSA or surfactant) in the acceptor compartment to pull the drug through and prevent back-diffusion.
High Variability Aggregation in Donor well.Solubility Check: Ensure DMSO concentration is < 1% and compound is fully soluble. Perform Dynamic Light Scattering (DLS) if suspected.
Visualizing the Assay Logic

PAMPATroubleshooting Result PAMPA Result Analysis CheckRecovery Check Mass Balance (Recovery %) Result->CheckRecovery LowRec Recovery < 60% CheckRecovery->LowRec HighRec Recovery > 80% CheckRecovery->HighRec MembraneBind Issue: Membrane Retention (Cationic Binding) LowRec->MembraneBind CheckPapp Check Permeability (Papp) HighRec->CheckPapp Action1 Action: Use Double-Sink (BSA in Acceptor) MembraneBind->Action1 LowPapp Low Papp CheckPapp->LowPapp CheckpKa Check pKa vs pH LowPapp->CheckpKa Action2 Action: Adjust Donor pH (Ensure Uncharged Species) CheckpKa->Action2 If pKa > pH

Figure 2: Troubleshooting logic for PAMPA assays involving basic pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does adding a Fluorine atom improve permeability for my pyridine hydrazide? A: This is often due to the "Chameleon Effect." An ortho-fluorine can act as a weak hydrogen bond acceptor.[3] It engages the hydrazide –NH– in an intramolecular hydrogen bond. This "hides" the polar hydrogen from the solvent/membrane, effectively reducing the polarity of the molecule only when it needs to cross the lipophilic membrane [1].

Q2: My compound precipitates in the PAMPA donor plate. What should I do? A: Pyridine hydrazides can have poor solubility in phosphate buffers (PBS) at neutral pH.

  • Verify the final DMSO concentration is 1% (v/v).

  • Try using FaSSIF (Fasted State Simulated Intestinal Fluid) as the donor buffer. The bile salts/lecithin in FaSSIF solubilize lipophilic drugs better than PBS and more accurately mimic in vivo conditions [2].

Q3: Can I use Caco-2 data to predict blood-brain barrier (BBB) penetration? A: Not directly. Caco-2 mimics the intestine.[4] For BBB prediction of pyridine derivatives (which are often CNS targets), use PAMPA-BBB (using porcine brain lipid extract) or MDCK-MDR1 cell lines.[1] Note that pyridines are often substrates for P-glycoprotein (P-gp) efflux; Caco-2 will show this (B-A > A-B), but standard PAMPA will not [3].[1]

References

  • Alex, A., et al. (2011).[1][5] "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[6][7][8] MedChemComm, 2(7), 669–674.[1][5]

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State."[1] Wiley-Interscience. (Standard text on PAMPA/pH methodology).

  • Di, L., & Kerns, E. H. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier.

  • Kansy, M., et al. (1998).[1] "Physicochemical high throughput screening: parallel artificial membrane permeation assay in the description of passive absorption processes." Journal of Medicinal Chemistry, 41(7), 1007-1010.[1] [1]

  • Rowan Scientific. (2024). "Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors." Rowan Sciece Blog.

Sources

Validation & Comparative

A Comparative Analysis of N'-(3-pyridinylmethylene)octanohydrazide and Isoniazid for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), the quest for novel, more effective therapeutics is paramount. Isoniazid (INH), a cornerstone of first-line anti-TB treatment for decades, faces increasing challenges from drug-resistant strains of Mycobacterium tuberculosis. This has spurred research into new chemical entities, among which hydrazide-hydrazone derivatives have emerged as a promising class of compounds. This guide provides a detailed comparative analysis of the established antitubercular agent, isoniazid, and a representative of this emerging class, N'-(3-pyridinylmethylene)octanohydrazide. While direct comparative experimental data for this compound is not yet available in published literature, this guide will leverage data from structurally similar hydrazone derivatives to provide a potential profile and a framework for future research and evaluation.

Isoniazid: The Enduring Benchmark in Tuberculosis Therapy

Isoniazid, or isonicotinic acid hydrazide, is a prodrug that has been a mainstay in the treatment of both active and latent tuberculosis.[1][2] Its efficacy, particularly against rapidly dividing mycobacteria, has made it an indispensable component of combination therapy.[1]

Mechanism of Action

Isoniazid's primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][3][4] Being a prodrug, isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] This activation process generates a reactive isonicotinic acyl radical. This radical then covalently binds with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[1] This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid elongation.[1][3][4] The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to bacterial cell death.[4]

Isoniazid_Mechanism INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinic Acyl Radical KatG->Activated_INH INH_NAD_Adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to

Caption: Mechanism of action of Isoniazid.

Resistance Mechanisms

The emergence of isoniazid-resistant M. tuberculosis is a significant clinical challenge. Resistance primarily arises from mutations in the genes associated with its mechanism of action. The most common mutations occur in the katG gene, which can lead to a failure in the activation of the isoniazid prodrug.[5][6] Mutations in the promoter region of the inhA gene can also confer resistance, often of a lower level, by causing overexpression of the InhA enzyme, which titrates out the inhibitory effect of the isonicotinoyl-NAD adduct.[5]

This compound: A Representative of a Promising New Class

This compound belongs to the hydrazide-hydrazone class of compounds, which are being extensively investigated for their potential as novel antitubercular agents.[5][6] This class of compounds is characterized by a hydrazone (-NH-N=CH-) linker, which is a versatile scaffold for synthesizing derivatives with a wide range of biological activities.[7]

Anticipated Mechanism of Action

While the specific molecular target of this compound has not been definitively identified, many isonicotinoylhydrazone derivatives are known to inhibit mycolic acid synthesis, similar to isoniazid.[8] It is hypothesized that these compounds may also target the InhA enzyme.[9] However, some hydrazone derivatives may possess alternative mechanisms of action, and it is crucial to conduct further studies to elucidate the precise pathway for this specific compound.

Comparative Antitubercular Activity: A Data-Driven Perspective

The in vitro antitubercular activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundM. tuberculosis H37Rv MIC (µg/mL)Notes
Isoniazid 0.02 - 0.2[10][11]First-line antitubercular drug.
This compound Not Yet ReportedData for structurally similar hydrazide-hydrazone derivatives show a wide range of activities, with some exhibiting MICs lower than isoniazid.
Representative Hydrazide-Hydrazone Derivatives
N'-{1-[2-hydroxy-3-(piperazin-1-ylmethyl)phenyl]ethylidene}isonicotinohydrazide~0.13 (0.56 µM)[2]More potent than isoniazid in the cited study.
Isonicotinoylhydrazone derivative 1a0.0125[8]More potent than isoniazid in the cited study.
Nicotinic Acid Hydrazide derivative 8c6.25[3]Demonstrates the variability in activity within the broader class.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.[12]

Step-by-Step Methodology
  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

    • Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound or isoniazid) in dimethyl sulfoxide (DMSO).

    • Perform a two-fold serial dilution of the compound in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microplate containing the compound dilutions with the prepared mycobacterial suspension.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading of Results:

    • After the incubation period, add a freshly prepared solution of Alamar Blue (resazurin) and Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare M. tuberculosis Inoculum (5x10^5 CFU/mL) Inoculation Inoculate 96-well Plates Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Dilution->Inoculation Incubation_1 Incubate at 37°C for 5-7 Days Inoculation->Incubation_1 Add_Alamar_Blue Add Alamar Blue Solution Incubation_1->Add_Alamar_Blue Incubation_2 Incubate for 24 hours Add_Alamar_Blue->Incubation_2 Read_Results Observe Color Change (Blue vs. Pink) Incubation_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination using MABA.

Conclusion and Future Directions

Isoniazid remains a critical tool in the fight against tuberculosis, but the rise of drug resistance necessitates the development of new therapeutic agents. The hydrazide-hydrazone class of compounds, including this compound, represents a promising avenue for research. While direct experimental data on this specific compound is pending, the potent activity of structurally similar molecules suggests its potential as a valuable lead compound.

Future research should prioritize the synthesis and in vitro evaluation of this compound to determine its MIC against both drug-sensitive and drug-resistant strains of M. tuberculosis. Subsequent studies should focus on elucidating its precise mechanism of action, assessing its cytotoxicity, and evaluating its efficacy in in vivo models of tuberculosis. A thorough understanding of its pharmacological profile will be crucial in determining its potential for further development as a novel antitubercular drug.

References

  • Isoniazid - Wikipedia. [Link]

  • Palomino, J. C., & Martin, A. (2014). Drug Resistance Mechanisms in Mycobacterium tuberculosis. Antibiotics, 3(3), 317–340. [Link]

  • Di-Marcellino, Y., et al. (2017). Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity. Molecules, 22(9), 1469. [Link]

  • Vilchèze, C., & Jacobs, W. R., Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual review of microbiology, 61, 35–50. [Link]

  • Sriram, D., et al. (2005). Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones. Bioorganic & medicinal chemistry letters, 15(20), 4502–4505. [Link]

  • Aboul-Fadl, T., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8801–8817. [Link]

  • Timmins, G. S., & Deretic, V. (2006). Mechanisms of action of isoniazid. Molecular microbiology, 62(5), 1220–1227. [Link]

  • Isoniazid - StatPearls - NCBI Bookshelf. [Link]

  • Ameeruddin, N., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Journal of Applied Microbiology, 120(5), 1147-1159. [Link]

  • Khan, S. R., et al. (2018). Isoniazid and host immune system interactions: A proposal for a novel comprehensive mode of action. Journal of cellular and molecular medicine, 22(12), 5786–5795. [Link]

  • Unissa, A. N., et al. (2016). Deciphering Isoniazid Drug Resistance Mechanisms on Dimeric Mycobacterium tuberculosis KatG via Post-molecular Dynamics Analyses Including Combined Dynamic Residue Network Metrics. ACS Omega, 1(4), 629-643. [Link]

  • Zampieri, D., et al. (2022). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. International journal of molecular sciences, 23(23), 15295. [Link]

  • Yari, S., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands in Cellular and Molecular Biology, 1(1), e112836. [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009. [Link]

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol, 11(6), e3969. [Link]

  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of clinical microbiology, 36(2), 362–366. [Link]

  • Sungkanuparph, S., et al. (2002). Correlation Between Susceptibility of Mycobacterium tuberculosis by Microtiter Plate Alamar Blue Assay and Clinical Outcomes. Journal of the Medical Association of Thailand = Chotmaihet thangphaet, 85(7), 820–824. [Link]

  • JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard. [Link]

  • Welin, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. The Journal of antimicrobial chemotherapy, 67(8), 1943–1951. [Link]

  • Wang, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in microbiology, 12, 689037. [Link]

  • Early, J. V., et al. (2018). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 62(10), e00940-18. [Link]

  • Gulevskaya, V., et al. (2016). Synthesis and antituberculosis activity of indole-pyridine derived hydrazides, hydrazide-hydrazones, and thiosemicarbazones. Bioorganic & medicinal chemistry letters, 26(3), 964–968. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8801-8817. [Link]

  • Küçükgüzel, I., et al. (2010). Synthesis and antituberculosis activity of some N-pyridyl-N'-thiazolylhydrazine derivatives. Archiv der Pharmazie, 343(5), 269–276. [Link]

  • de Souza, M. V. N., et al. (2007). Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues. ARKIVOC, 2007(15), 181-191. [Link]

  • Al-Salahi, R., et al. (2014). A Review on Antitubercular Activity of Some 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, N´-(E)-heteroaromatic-isonicotino-hydrazide and 1-(7-chloroquinolin-4-yl). International Journal of Pharmaceutical Sciences and Research, 5(10), 4165. [Link]

  • Stanley, S. A., et al. (2014). A class of hydrazones are active against non-replicating Mycobacterium tuberculosis. PloS one, 9(4), e93952. [Link]

  • Shah, P., et al. (2014). Synthesis and antitubercular activity of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives. Bioorganic & medicinal chemistry letters, 24(20), 4812–4815. [Link]

  • Dube, A., et al. (2024). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 29(3), 743. [Link]

  • Scior, T., et al. (2006). Isoniazid is Not a Lead Compound for its Pyridyl Ring Derivatives,Isonicotinoyl Amides, Hydrazides, and Hydrazones: A Critical Review. Current Medicinal Chemistry, 13(18), 2205-2219. [Link]

  • Getahun, H., et al. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis isolates in Ethiopia. PloS one, 17(9), e0274426. [Link]

  • Nasiri, M. J., et al. (2017). MIC (mg/mL) of the 15 antimicrobial agents* to the 24 standard NTM strains. ResearchGate. [Link]

  • Chen, Y., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics, 10(8), 909. [Link]

  • Li, D., et al. (2017). Minimum inhibitory concentrations (MICs) for isoniazid (INH) and rifampicin (RIF) in the absence or presence of efflux inhibitors and the number of genes overexpressed in nine multidrug-resistant (MDR) M. tuberculosis isolates. ResearchGate. [Link]

Sources

A Comparative Guide to the Thermal Stability of Pyridine-Octanohydrazide Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the thermal stability of metal complexes is a critical parameter influencing their shelf-life, formulation, and potential applications. Among the vast class of coordination compounds, those derived from hydrazones are of particular interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides an in-depth analysis of the thermal stability of pyridine-octanohydrazide complexes, a class of compounds with significant therapeutic potential. By comparing their expected thermal behavior with that of other well-characterized hydrazone complexes, we offer a predictive framework for researchers in the field.

The inclusion of a pyridine ring and a long-chain octanohydrazide moiety in the ligand structure is anticipated to impart unique thermal characteristics. The pyridine group can enhance complex stability through its aromaticity and potential for π-stacking interactions, while the flexible octanoyl chain may influence decomposition pathways. This guide synthesizes data from a range of studies on related hydrazone complexes to provide a comprehensive overview of the factors governing their thermal decomposition.

Principles of Thermal Analysis in Coordination Chemistry

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are indispensable tools for characterizing the thermal stability of coordination compounds.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique provides quantitative information about decomposition steps, the presence of solvent molecules (hydrated or coordinated), and the final residual product, which is often a stable metal oxide.

  • Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA measures the temperature difference between a sample and a reference material, while DSC measures the heat flow required to maintain the sample at the same temperature as the reference. Both techniques identify exothermic and endothermic processes, such as melting, crystallization, and decomposition.

The combination of these techniques allows for a thorough investigation of the thermal behavior of complexes, providing insights into their structure and bonding.

Experimental Protocol: A Validated Approach to Thermal Analysis

The following protocol outlines a standardized procedure for the thermal analysis of pyridine-octanohydrazide complexes, based on established methodologies for similar coordination compounds.

Instrumentation and Calibration
  • Instrument: A simultaneous TGA/DTA or TGA/DSC thermal analyzer is recommended.

  • Calibration: Calibrate the instrument for temperature and mass loss using standard reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

  • Sample Preparation: Accurately weigh 2-5 mg of the finely ground complex into an inert crucible (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under a dynamic atmosphere of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Heating Rate: A linear heating rate of 10 °C/min is commonly employed for routine analysis.

  • Temperature Range: Typically, the analysis is performed from ambient temperature to 800-1000 °C to ensure complete decomposition.

Data Analysis and Interpretation
  • TGA Curve: Analyze the TGA curve to identify distinct mass loss steps. Calculate the percentage mass loss for each step and correlate it with the loss of specific fragments (e.g., water molecules, organic ligand moieties).

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the maximum rate of decomposition for each step.

  • DTA/DSC Curve: Correlate the mass loss steps with endothermic or exothermic peaks in the DTA/DSC curve to understand the energetics of the decomposition processes.

  • Kinetic Analysis: The data from non-isothermal TGA can be used to determine the kinetic parameters of decomposition, such as activation energy (Ea), using methods like those proposed by Coats-Redfern or Horowitz-Metzger.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Synthesize & Purify Pyridine-Octanohydrazide Complex s2 Grind to Fine Powder s1->s2 s3 Weigh 2-5 mg in Alumina Crucible s2->s3 a1 Place Sample in TGA/DSC Instrument s3->a1 a2 Set Parameters: - N2 Atmosphere (20-50 mL/min) - Heating Rate (10 °C/min) - Temp. Range (RT - 1000 °C) a1->a2 a3 Run Analysis a2->a3 d1 Analyze TGA/DTG Curves (Mass Loss Steps) a3->d1 d2 Analyze DTA/DSC Curves (Endo/Exothermic Peaks) a3->d2 d3 Kinetic Analysis (Coats-Redfern/Horowitz-Metzger) a3->d3 d4 Propose Decomposition Mechanism d1->d4 d2->d4 d3->d4

Caption: Workflow for the thermal analysis of coordination complexes.

Comparative Thermal Stability Analysis

While specific data for pyridine-octanohydrazide complexes is not extensively published, we can infer their thermal behavior by comparing them with related hydrazone and pyridine-containing complexes. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the presence of coordinated solvent molecules.

Influence of the Metal Ion

The nature of the central metal ion plays a crucial role in the thermal stability of the complex. Generally, complexes with higher oxidation state metals and smaller ionic radii exhibit greater thermal stability. For instance, studies on various transition metal complexes with hydrazone ligands have shown that the decomposition temperatures often follow the trend: Co(II) < Ni(II) < Cu(II) > Zn(II).

Role of the Hydrazone Ligand Structure

The structure of the hydrazone ligand significantly impacts the thermal stability of its metal complexes.

  • Aromatic vs. Aliphatic Moieties: Hydrazone ligands incorporating aromatic rings, such as a pyridine group, tend to form more thermally stable complexes compared to those with purely aliphatic backbones. This is attributed to the rigidity and electron-donating properties of the aromatic system.

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can modulate the thermal stability.

  • Chelation and Denticity: Ligands that form multiple chelate rings with the metal ion (i.e., higher denticity) generally lead to more stable complexes. Pyridine-octanohydrazide is expected to act as a bidentate or tridentate ligand, contributing to the overall stability.

Decomposition Pathways

The thermal decomposition of hydrazone complexes typically occurs in multiple steps. A general decomposition pathway can be proposed:

  • Dehydration/Desolvation: The initial mass loss, usually at lower temperatures (below 200 °C), corresponds to the removal of lattice or coordinated water or other solvent molecules.

  • Decomposition of the Organic Ligand: At higher temperatures, the organic ligand starts to decompose. The decomposition of the octanohydrazide moiety is likely to precede the fragmentation of the more stable pyridine ring.

  • Formation of Metal Oxide: The final stage of decomposition at high temperatures usually results in the formation of a stable metal oxide as the end residue.

decomposition_pathway Start [M(L)n(H2O)m]Xp (Pyridine-Octanohydrazide Complex) Step1 Loss of Lattice/Coordinated H2O (Dehydration/Desolvation) Start->Step1 < 200 °C Step2 Decomposition of Octanohydrazide Moiety Step1->Step2 200 - 400 °C Step3 Decomposition of Pyridine Moiety Step2->Step3 > 400 °C End Stable Metal Oxide (e.g., MO, M2O3) Step3->End

Caption: Generalized thermal decomposition pathway for a hydrated metal complex.

Comparative Data from Literature

The following table summarizes thermal decomposition data for various hydrazone complexes, providing a basis for comparison with expected results for pyridine-octanohydrazide complexes.

ComplexMetal IonDecomposition Temp. Range (°C)Final ResidueReference
Co(II) Thiocarbohydrazone ComplexCo(II)200 - 650CoO
Ni(II) Thiocarbohydrazone ComplexNi(II)220 - 680NiO
Cu(II) Hydrazone ComplexCu(II)180 - 500CuO
Fe(III) Hydrazone ComplexFe(III)250 - 700Fe2O3
Pd(II) 2-Hydrazinopyridine ComplexPd(II)280 - 450Pd
La(III) Aceclofenac ComplexLa(III)200 - 850La2O3

Based on this comparative data, it is reasonable to predict that transition metal complexes of pyridine-octanohydrazide will exhibit decomposition temperatures in the range of 200-500 °C, with the final residue being the corresponding metal oxide. The presence of the pyridine ring is expected to place their stability towards the higher end of this range compared to purely aliphatic hydrazone complexes.

Conclusion and Future Outlook

The thermal analysis of pyridine-octanohydrazide complexes is crucial for understanding their stability and potential applications. This guide provides a comprehensive framework for conducting such analyses, grounded in established scientific principles and comparative data from the literature. While direct experimental data on this specific class of complexes is emerging, the insights from related hydrazone and pyridine-containing compounds offer a robust predictive tool for researchers.

Future studies should focus on the systematic investigation of a series of pyridine-octanohydrazide complexes with various transition metals to build a dedicated database of their thermal properties. Such data will be invaluable for the rational design of new metal-based therapeutic agents and functional materials with tailored thermal stability.

References

  • Albu, I., et al. "Thermal behaviour and non-isothermal decomposition kinetics of some Nd(III)
  • El-Sawaf, A. K., et al. "Synthesis, spectroscopy and thermal analysis of copper(II) hydrazone complexes." Transition Metal Chemistry, 2009.
  • Yousif, E., et al. "Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand." Journal of Research in Chemistry, 2017.
  • Raman, N., et al. "Experimental and theoretical studies on structural aspects of transition metal complexes of isonicotinoyl N‐oxide hydrazone: Their DNA‐binding interaction and cytotoxicity." Applied Organometallic Chemistry, 2021.
  • Pawar, R. B., and P. R. Mandlik. "Thermal Decomposition Kinetics of Co (II) and Ni(II) Schiff Base complexes." Indira Mahavidyalaya, Kalamb.
  • Calogero, G., et al. "Economical and Environmentally Friendly Organic hydrazone Derivatives Characterized by a Heteroaromatic Core as Potential Hole Transporting Materials in Perovskite Solar Cells.
  • Gaballa, A. S., et al. "Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities." Arabian Journal of Chemistry, 2020.
  • de Oliveira, A. F., et al. "solid-state spectroscopic, thermokinetics and thermal analysis of aceclofenac coordination complexes with lanthanum and gadolinium." SciELO, 2024.
  • Freeman, E. S., and B. Carroll. "The Application of Thermoanalytical Techniques to Reaction Kinetics." The Journal of Physical Chemistry, 1958.
  • Zsako, J.
  • Andjelkovic, K., et al. "Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes." Journal of the Serbian Chemical Society, 2006.
  • Topal, T., et al. "Thermal and kinetic analysis of a new hydrazone-oxime ligand and its cadmium(II) complex: Synthesis, spectral

Safety Operating Guide

Personal protective equipment for handling N'-(3-pyridinylmethylene)octanohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling for N'-(3-pyridinylmethylene)octanohydrazide Content Type: Operational Safety Guide (SOP Level) Audience: Medicinal Chemists, Pharmacology Researchers, HSE Officers

Executive Summary: The Precautionary Principle

Context: this compound is a specialized acylhydrazone derivative, likely utilized in drug discovery for antimicrobial or anti-inflammatory research. As with many New Chemical Entities (NCEs) or specific research intermediates, a dedicated, publicly indexed Safety Data Sheet (SDS) may be sparse.

The Directive: In the absence of compound-specific toxicological data, you must apply the Precautionary Principle . We derive our safety protocols from the Structure-Activity Relationship (SAR) of its constituent moieties: the Pyridine ring and the Hydrazide linker .

Core Hazard Assumptions:

  • Hydrazide Moiety: High potential for skin sensitization, genotoxicity, and hepatotoxicity (analogous to Isoniazid).

  • Pyridine Moiety: Known mucous membrane irritant, potential CNS depressant, and aquatic toxin.

  • Physical State: Likely a crystalline solid; inhalation of dust is the primary exposure vector.

Hazard Identification & Risk Assessment

Before selecting PPE, we must quantify the risk. This compound combines two pharmacophores with distinct safety profiles.[1]

Structural MoietyAssociated Hazards (SAR Analysis)Critical Route of Entry
Acylhydrazone Linker Sensitizer & Mutagen: Hydrazide derivatives are frequent contact allergens. Metabolic hydrolysis may release hydrazine species (potential carcinogens).Dermal Absorption
Pyridine Ring Irritant & Neurotoxin: Causes respiratory tract irritation. High concentrations can affect the Central Nervous System (dizziness, nausea).Inhalation
Octanoyl Chain Lipophilicity: The C8 chain increases lipid solubility, potentially facilitating skin absorption and cell membrane penetration.Dermal / Systemic

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE" for this compound. The lipophilic nature of the octanoyl chain combined with the toxicity of the hydrazide requires an upgraded barrier strategy.

PPE Selection by Operational Task
Protection ZonePPE RequirementTechnical Justification
Respiratory N95 (Minimum) or P100 (Preferred) As a likely fine powder, static charge can cause drift. Simple surgical masks offer zero protection against chemical particulates.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes during solubilization.
Dermal (Hands) Double Nitrile Gloves (0.11mm min. thickness)Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as the final barrier. Hydrazines can permeate latex; nitrile is mandatory.
Body Tyvek® Lab Coat or ApronCotton lab coats absorb liquids and hold toxic dust against the skin. Impervious sleeves are recommended for scale-up (>1g).

Operational Protocol: Safe Handling Workflow

This protocol treats the substance as a Potent Compound (OEB 3/4 equivalent) until proven otherwise.

Phase 1: Engineering Controls & Weighing
  • Static Control: Acylhydrazones are often electrostatic. Use an ionizing bar or anti-static gun inside the balance enclosure to prevent powder "jumping."

  • Containment: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Never weigh on an open bench.

Phase 2: Solubilization
  • Solvent Choice: Likely soluble in DMSO or Methanol.

  • Exothermic Risk: Pyridine derivatives can be basic. Add solvent slowly.

  • Vessel: Use screw-cap vials with PTFE liners. Avoid parafilm as a primary seal for long-term storage (organic vapors degrade it).

Phase 3: Decontamination
  • Wipe Down: Use a detergent-based wipe (e.g., Decon 90) followed by an alcohol wipe.

  • Solvent Wash: The octanoyl chain makes this compound greasy. Water alone will not clean surfaces effectively; an organic solvent (Ethanol/Isopropanol) step is required.

Visualizations

Figure 1: Risk Assessment & PPE Logic Flow

Caption: Logical decision tree for selecting PPE based on the specific structural hazards of this compound.

SafetyLogic Compound N'-(3-pyridinylmethylene) octanohydrazide Moiety1 Hydrazide Linker (Sensitizer/Mutagen) Compound->Moiety1 Moiety2 Pyridine Ring (Irritant/CNS) Compound->Moiety2 Moiety3 Octanoyl Chain (Lipophilicity) Compound->Moiety3 Risk1 Dermal Absorption Risk Moiety1->Risk1 Risk2 Inhalation Risk Moiety2->Risk2 Moiety3->Risk1 PPE1 Double Nitrile Gloves (Impermeable Barrier) Risk1->PPE1 PPE2 P100/N95 Respirator (Dust Control) Risk2->PPE2 PPE3 Fume Hood (Vapor Control) Risk2->PPE3

Figure 2: Operational Handling Loop

Caption: Step-by-step workflow for handling the compound from storage to waste disposal, emphasizing containment.

HandlingLoop Start Remove from Storage (Secondary Containment) Weigh Weighing (Static Control + Fume Hood) Start->Weigh Don PPE Solubilize Solubilization (Add Solvent Slowly) Weigh->Solubilize Use Experimental Use (Closed Vessels) Solubilize->Use Clean Decontamination (Detergent -> Alcohol) Use->Clean Waste Disposal (Solid/Liquid Separation) Use->Waste Excess Clean->Waste

Disposal & Emergency Procedures

Disposal Strategy
  • Segregation: Do NOT mix with oxidizing agents (e.g., peroxides, nitric acid). Hydrazides are reducing agents; mixing with strong oxidizers can cause hypergolic (spontaneous ignition) reactions.

  • Stream: Dispose of as Hazardous Organic Waste (Halogen-free) .

  • Destruction: Incineration is the preferred method to break down the pyridine ring and destroy the hydrazide functionality.

Emergency Response
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use alcohol on the skin immediately, as it may enhance absorption of the lipophilic octanoyl chain.

  • Spill Cleanup:

    • Evacuate the immediate area.[1][2][3][4][5][6]

    • Don full PPE (including respirator).[3][6]

    • Cover spill with a solvent-dampened pad (to prevent dust) or use a HEPA vacuum.

    • Place waste in a sealed container labeled "Toxic Organic Solid."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Hydrazide Derivatives. PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Pyridine: Occupational Health Guideline. OSHA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Acylhydrazones and Skin Sensitization. ECHA.europa.eu.[4] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-pyridinylmethylene)octanohydrazide
Reactant of Route 2
N'-(3-pyridinylmethylene)octanohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.